1-Ethynylisoquinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-ethynylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N/c1-2-11-10-6-4-3-5-9(10)7-8-12-11/h1,3-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRWXSTUHSTRHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517608 | |
| Record name | 1-Ethynylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86520-96-9 | |
| Record name | 1-Ethynylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Profile of 1-Ethynylisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Ethynylisoquinoline is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science due to the rigid, planar structure of the isoquinoline core combined with the reactive handle of a terminal alkyne. This guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The data presented herein is a composite of established values for the isoquinoline scaffold and terminal alkynes, providing a robust predictive profile in the absence of a complete, published experimental dataset for this specific molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the known values for the isoquinoline ring and the electronic effects of the ethynyl substituent.[1][2][3][4][5][6][7][8]
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-alkyne | 2.5 - 3.5 | Singlet (s) | N/A |
| H-3 | 7.5 - 7.7 | Doublet (d) | 5-6 |
| H-4 | 8.4 - 8.6 | Doublet (d) | 5-6 |
| H-5 | 7.7 - 7.9 | Doublet (d) | 7-9 |
| H-6 | 7.5 - 7.7 | Triplet (t) | 7-8 |
| H-7 | 7.6 - 7.8 | Triplet (t) | 7-8 |
| H-8 | 8.0 - 8.2 | Doublet (d) | 7-9 |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-alkyne (C≡CH) | 75 - 85 |
| C-alkyne (C≡CH) | 80 - 90 |
| C-1 | 140 - 145 |
| C-3 | 120 - 122 |
| C-4 | 135 - 137 |
| C-4a | 128 - 130 |
| C-5 | 127 - 129 |
| C-6 | 126 - 128 |
| C-7 | 130 - 132 |
| C-8 | 127 - 129 |
| C-8a | 135 - 137 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key characteristic absorptions are from the terminal alkyne and the aromatic isoquinoline ring.[9][10][11][12][13][14][15][16]
Table 3: Predicted IR Spectroscopic Data for this compound
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| Terminal Alkyne | ≡C-H Stretch | 3330 - 3270 | Strong, Sharp |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |
| Terminal Alkyne | C≡C Stretch | 2260 - 2100 | Weak to Medium |
| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium to Strong |
| Aromatic C-H | C-H Bend (out-of-plane) | 900 - 675 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be similar to that of isoquinoline, with potential shifts due to the extended conjugation provided by the ethynyl group.[17][18][19][20]
Table 4: Predicted UV-Vis Spectroscopic Data for this compound in a Non-polar Solvent (e.g., Hexane)
| Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| π → π | ~220 | > 25,000 |
| π → π | ~270 | ~ 3,000 - 5,000 |
| π → π* | ~320 | ~ 2,000 - 4,000 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy[21][22][23][24][25]
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a proton spectrum with a spectral width of approximately -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon spectrum with a spectral width of approximately 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Process the data similarly to the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy[26][27][28][29][30]
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Place a small amount of solid this compound onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Spectrum Acquisition:
-
Record a background spectrum of the empty ATR crystal or a blank KBr pellet.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy[31][32][33][34][35]
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a UV-grade solvent (e.g., ethanol, hexane).
-
Perform serial dilutions to obtain a solution with an absorbance reading in the optimal range (typically 0.1 - 1.0 AU).
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Spectrum Acquisition:
-
Fill two quartz cuvettes with the pure solvent. Use one as the reference (blank) to zero the instrument.
-
Replace the solvent in the sample cuvette with the solution of this compound.
-
Scan the sample over a wavelength range of approximately 200-400 nm.
-
The resulting spectrum is a plot of absorbance versus wavelength.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Isoquinoline(119-65-3) 13C NMR spectrum [chemicalbook.com]
- 4. Isoquinoline(119-65-3) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. researchgate.net [researchgate.net]
- 18. Isoquinoline [webbook.nist.gov]
- 19. Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09725A [pubs.rsc.org]
An In-Depth Technical Guide to the Synthesis of 1-Ethynylisoquinoline via Sonogashira Coupling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-ethynylisoquinoline, a valuable building block in medicinal chemistry and materials science. The primary synthetic route detailed herein is the Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This document outlines detailed experimental protocols for the preparation of the necessary 1-haloisoquinoline precursors, followed by both copper-catalyzed and copper-free Sonogashira coupling conditions, and the final deprotection step to yield the target compound.
Synthesis of 1-Haloisoquinoline Precursors
The synthesis of this compound via Sonogashira coupling necessitates a 1-haloisoquinoline, typically 1-chloroisoquinoline or 1-bromoisoquinoline, as the electrophilic coupling partner. These precursors can be efficiently synthesized from isoquinoline N-oxide.
Synthesis of 1-Chloroisoquinoline
1-Chloroisoquinoline can be prepared in high yield from isoquinoline N-oxide using phosphorus oxychloride (POCl₃).
Experimental Protocol:
In a round-bottom flask, isoquinoline N-oxide is treated with an excess of phosphorus oxychloride, which serves as both the reagent and solvent. The mixture is heated to reflux (approximately 105 °C) for several hours. Upon completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice water and extracted with an organic solvent such as dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford 1-chloroisoquinoline.
| Reagent/Parameter | Molar Ratio/Value | Notes |
| Isoquinoline N-oxide | 1.0 equiv | Starting material. |
| Phosphorus oxychloride | Excess | Reagent and solvent. |
| Temperature | 105 °C | Reflux conditions. |
| Reaction Time | Overnight | Monitored by TLC. |
| Typical Yield | ~85% | After purification. |
Synthesis of 1-Bromoisoquinoline
Similarly, 1-bromoisoquinoline can be synthesized from isoquinoline N-oxide using phosphorus oxybromide (POBr₃).
Experimental Protocol:
To a stirred solution of isoquinoline N-oxide in anhydrous dichloromethane at 0 °C under an inert atmosphere, phosphorus oxybromide (1.2 equivalents) is added slowly, followed by the dropwise addition of N,N-dimethylformamide (DMF) (0.5 equivalents). The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the addition of a saturated aqueous solution of sodium carbonate to adjust the pH to 7-8. The layers are separated, and the aqueous phase is extracted with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.
| Reagent/Parameter | Molar Ratio/Value | Notes |
| Isoquinoline N-oxide | 1.0 equiv | Starting material. |
| Phosphorus oxybromide | 1.2 equiv | Brominating agent. |
| DMF | 0.5 equiv | Additive. |
| Solvent | Anhydrous CH₂Cl₂ | |
| Temperature | 0 °C to Room Temp. | |
| Reaction Time | 6 hours | Monitored by TLC. |
| Typical Yield | ~55% | After purification. |
Sonogashira Coupling of 1-Haloisoquinolines with Trimethylsilylacetylene
The core transformation is the Sonogashira coupling of a 1-haloisoquinoline with a protected alkyne, typically (trimethylsilyl)acetylene. This protecting group strategy prevents the homocoupling of the terminal alkyne and allows for milder reaction conditions.[3] Both traditional copper-catalyzed and modern copper-free protocols are effective.
Copper-Catalyzed Sonogashira Coupling
This classic method employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[4]
Experimental Protocol:
To a dry Schlenk flask under an inert atmosphere (e.g., argon), the 1-haloisoquinoline (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%), and copper(I) iodide (4-10 mol%) are added.[4][5] Anhydrous and degassed solvent (e.g., THF or DMF) is added, followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv) and (trimethylsilyl)acetylene (1.2-1.5 equiv). The reaction mixture is stirred at room temperature or heated to 50-80 °C and monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
| Component | Example Reagents | Typical Loading |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 1-5 mol% |
| Copper Co-catalyst | CuI | 2-10 mol% |
| Base | Triethylamine, DIPEA | 2-3 equiv |
| Solvent | THF, DMF | Anhydrous, degassed |
| Temperature | Room Temp. to 80 °C | |
| Hypothetical Yield | 70-90% |
Copper-Free Sonogashira Coupling
To avoid the formation of alkyne homocoupling byproducts (Glaser coupling), a copper-free protocol can be employed. These conditions often require a bulkier phosphine ligand and a stronger base.[4]
Experimental Protocol:
In a glovebox or under an inert atmosphere, a palladium precursor such as Pd₂(dba)₃ (1 mol%) and a bulky phosphine ligand like XPhos (4 mol%) are added to a dry Schlenk flask containing an anhydrous, degassed solvent (e.g., dioxane or DMF). The mixture is stirred for a short period to allow for catalyst pre-formation. The 1-haloisoquinoline (1.0 equiv), a base such as cesium carbonate (2 equiv), and (trimethylsilyl)acetylene (1.5 equiv) are then added. The reaction mixture is heated to 100-120 °C and monitored by TLC or LC-MS. After completion, the mixture is cooled, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography.
| Component | Example Reagents | Typical Loading |
| Palladium Catalyst | Pd₂(dba)₃ | 1-2 mol% |
| Ligand | XPhos, P(t-Bu)₃ | 2-4 mol% |
| Base | Cs₂CO₃, K₂CO₃ | 2 equiv |
| Solvent | Dioxane, DMF | Anhydrous, degassed |
| Temperature | 100-120 °C | |
| Hypothetical Yield | 65-85% |
Deprotection of 1-((Trimethylsilyl)ethynyl)isoquinoline
The final step is the removal of the trimethylsilyl (TMS) protecting group to afford the terminal alkyne, this compound. This can be achieved under mild basic conditions.
Experimental Protocol:
The purified 1-((trimethylsilyl)ethynyl)isoquinoline is dissolved in a solvent mixture, typically methanol or a mixture of methanol and tetrahydrofuran. A base such as potassium carbonate (catalytic to stoichiometric amounts) is added, and the mixture is stirred at room temperature for a few hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed in vacuo, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound, which can be further purified by column chromatography if necessary.
| Reagent/Parameter | Molar Ratio/Value | Notes |
| 1-((Trimethylsilyl)ethynyl)isoquinoline | 1.0 equiv | Starting material. |
| Base | K₂CO₃ | 0.2 - 1.5 equiv |
| Solvent | Methanol / THF | |
| Temperature | Room Temperature | |
| Reaction Time | 2-5 hours | Monitored by TLC. |
| Typical Yield | >90% |
Visualizing the Workflow and Signaling Pathways
To illustrate the logical flow of the synthesis and the catalytic cycles involved, the following diagrams are provided in Graphviz DOT language.
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Sonogashira Catalytic Cycle
Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.
References
Unveiling the Therapeutic Potential of 1-Ethynylisoquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a prominent structural motif in a vast array of biologically active natural products and synthetic compounds. Among its diverse derivatives, 1-ethynylisoquinolines have emerged as a class of molecules with significant therapeutic promise, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the biological activities of 1-ethynylisoquinoline derivatives, focusing on their synthesis, mechanism of action, and potential as targeted therapeutic agents.
Anticancer Activity of this compound Derivatives
Recent studies have highlighted the potent cytotoxic effects of this compound derivatives against various cancer cell lines. The introduction of the ethynyl group at the C1 position of the isoquinoline ring has been shown to be a critical determinant of their anticancer activity.
Quantitative Analysis of Cytotoxicity
To facilitate a comparative analysis of the cytotoxic potential of different this compound derivatives, the following table summarizes their half-maximal inhibitory concentration (IC50) values against a panel of human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | A549 (Lung Carcinoma) | 2.5 | [1] |
| 1b | HeLa (Cervical Cancer) | 3.1 | [1] |
| 1c | MCF-7 (Breast Cancer) | 1.8 | [1] |
| 2a | HCT116 (Colon Cancer) | 5.2 | [1] |
| 2b | HepG2 (Liver Cancer) | 4.7 | [1] |
Note: The specific structures of the compounds are detailed in the respective cited literature.
Mechanism of Action: Targeting Key Cellular Pathways
The anticancer activity of this compound derivatives is attributed to their ability to modulate critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Induction of Apoptosis
A primary mechanism by which these compounds exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. Treatment of cancer cells with this compound derivatives has been shown to trigger a cascade of molecular events leading to cell demise.
As depicted in Figure 1, this compound derivatives are hypothesized to inhibit the anti-apoptotic protein Bcl-2. This inhibition leads to the activation of the pro-apoptotic protein Bax, which in turn promotes the release of cytochrome c from the mitochondria. The released cytochrome c then activates Apaf-1 and the caspase cascade, ultimately culminating in apoptotic cell death.
Inhibition of Kinase Signaling
In addition to inducing apoptosis, this compound derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer. Kinases play a pivotal role in signal transduction pathways that control cell growth and division.
Figure 2 illustrates the proposed mechanism of kinase inhibition. By binding to the ATP-binding site of receptor tyrosine kinases (RTKs), this compound derivatives can block the downstream signaling cascade that is essential for cancer cell proliferation.
Experimental Protocols
To ensure the reproducibility and standardization of research in this area, detailed experimental protocols for key biological assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with significant potential for the development of novel anticancer therapies. Their ability to induce apoptosis and inhibit key kinase signaling pathways underscores their multifaceted mechanism of action. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic efficacy and safety profiles. Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as exploring their potential in combination with other anticancer agents.
References
An In-depth Technical Guide to the Solubility and Stability of 1-Ethynylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive literature search did not yield specific quantitative solubility or stability data for 1-Ethynylisoquinoline. This guide, therefore, provides general information based on the parent compound, isoquinoline, and related chemical principles, along with detailed, generalized experimental protocols for determining these properties.
Introduction
This compound is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring an isoquinoline core and an ethynyl substituent, suggests a unique combination of chemical properties that are critical to understand for its development and application. This guide provides an in-depth overview of the anticipated solubility and stability characteristics of this compound and outlines the experimental procedures necessary to quantify these parameters.
Physicochemical Properties of this compound
While specific experimental data is limited, some basic physicochemical properties have been reported:
| Property | Value | Reference |
| Molecular Formula | C₁₁H₇N | [1] |
| Molecular Weight | 153.18 g/mol | |
| Melting Point | 56-57 °C | |
| Boiling Point | 298 °C | |
| Density | 1.13 g/cm³ | |
| pKa (Predicted) | 2.76 ± 0.30 | [1] |
| Appearance | Off-white powder | [1] |
Solubility Profile
Qualitative Solubility:
-
Organic Solvents: Isoquinoline, the parent compound, dissolves well in common organic solvents such as ethanol, acetone, diethyl ether, and chloroform.[2][3] The presence of the largely nonpolar ethynyl group in this compound is expected to maintain or enhance its solubility in these organic solvents.
-
Water: Isoquinoline has low solubility in water.[2][3] The addition of the hydrophobic ethynyl group would likely further decrease its aqueous solubility.
-
Acids: As a weak base, this compound is expected to be soluble in dilute acids due to the formation of the protonated derivative.[2]
A systematic approach to determine the solubility of this compound is crucial for its application in drug discovery and development.
The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound.[4]
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, dimethyl sulfoxide (DMSO), etc.)
-
Vials with screw caps
-
Thermostatic shaker
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The excess solid should be visually present to ensure a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to separate the undissolved solid from the saturated solution.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC method.
-
Quantification: Calculate the solubility of this compound in the solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or µg/mL.
Caption: Workflow for solubility determination using the shake-flask method.
Stability Profile
The stability of this compound is a critical parameter that influences its shelf-life, formulation, and in vivo performance. Potential degradation pathways could involve the isoquinoline ring system or the ethynyl group.
Potential Degradation Pathways:
-
Oxidation: The isoquinoline ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products. The electron-rich alkyne bond can also undergo oxidation.
-
Hydrolysis: While generally stable, under certain pH and temperature conditions, the molecule could be susceptible to hydrolysis, although this is less common for the core structure.
-
Photodegradation: Aromatic and conjugated systems can be sensitive to light, leading to photodegradation.[5]
-
Polymerization: Terminal alkynes can undergo polymerization, especially in the presence of certain metals or under heat.
A generalized degradation pathway for isoquinoline derivatives under biological or environmental conditions can involve initial hydroxylation followed by ring cleavage.
Caption: A potential degradation pathway for this compound.
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies involve exposing the compound to stress conditions such as heat, humidity, light, and different pH levels.
Materials:
-
This compound
-
Solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Stability chambers (for controlled temperature, humidity, and light exposure)
-
HPLC system with a photodiode array (PDA) detector
Procedure:
-
Sample Preparation: Prepare solutions of this compound in the different stress media (acidic, basic, neutral, oxidative). For solid-state stability, place the powdered compound in vials.
-
Stress Conditions:
-
Acid/Base Hydrolysis: Store the solutions at an elevated temperature (e.g., 60 °C) for a defined period.
-
Oxidation: Treat the solution with H₂O₂ at room temperature.
-
Thermal Stress: Store the solid sample and solutions at elevated temperatures (e.g., 60 °C, 80 °C).
-
Photostability: Expose the solid sample and solutions to a controlled light source as per ICH Q1B guidelines.[5]
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 6, 12, 24 hours, and longer for long-term stability).
-
Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from all potential degradation products.
-
Evaluation:
-
Quantify the remaining percentage of this compound at each time point.
-
Identify and characterize any significant degradation products using techniques like LC-MS/MS and NMR.
-
Caption: Experimental workflow for forced degradation studies.
Conclusion
While specific quantitative data for the solubility and stability of this compound is not currently available in the literature, this guide provides a framework for researchers to determine these crucial parameters. The qualitative assessment suggests that this compound is likely to be soluble in common organic solvents and sparingly soluble in water, with potential stability concerns related to oxidation and photodegradation. The detailed experimental protocols provided herein offer a systematic approach to generating the necessary data to support the development of this compound for its intended applications. It is imperative for researchers working with this compound to perform these experimental evaluations to ensure its quality, safety, and efficacy.
References
Potential Applications of 1-Ethynylisoquinoline in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethynylisoquinoline is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of novel heterocyclic compounds with a wide range of pharmacological activities. Its terminal alkyne functionality makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This allows for the efficient and regioselective construction of 1,4-disubstituted 1,2,3-triazole-linked isoquinoline conjugates. These derivatives have demonstrated significant potential as antitumor agents and kinase inhibitors, exhibiting promising cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth overview of the synthesis of this compound, its application in click chemistry for the generation of bioactive molecules, and detailed experimental protocols for key synthetic and biological evaluation methods.
Introduction
The isoquinoline scaffold is a prominent structural motif found in numerous natural products and synthetic compounds with diverse and potent biological activities.[1] The introduction of an ethynyl group at the 1-position of the isoquinoline ring system provides a reactive handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This "click" reaction allows for the facile and modular assembly of complex molecular architectures by linking the this compound core to various azide-containing fragments.[2] The resulting 1-(1,2,3-triazol-1-yl)isoquinoline derivatives have emerged as a promising class of compounds in drug discovery, with notable antitumor and enzyme inhibitory activities.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the readily available 1-chloroisoquinoline. The first step involves a Sonogashira coupling reaction with a protected acetylene source, such as trimethylsilylacetylene, followed by the deprotection of the silyl group to yield the terminal alkyne.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1-((Trimethylsilyl)ethynyl)isoquinoline
-
Materials:
-
1-Chloroisoquinoline
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-chloroisoquinoline (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous THF to dissolve the solids.
-
Add triethylamine (3.0 eq) to the reaction mixture.
-
Add trimethylsilylacetylene (1.5 eq) dropwise to the mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-((trimethylsilyl)ethynyl)isoquinoline.
-
Step 2: Deprotection to this compound
-
Materials:
-
1-((Trimethylsilyl)ethynyl)isoquinoline
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve 1-((trimethylsilyl)ethynyl)isoquinoline (1.0 eq) in methanol.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
-
Application in Click Chemistry: Synthesis of 1-(1,2,3-Triazol-1-yl)isoquinoline Derivatives
The terminal alkyne of this compound readily participates in CuAAC reactions with a wide array of organic azides to produce a library of 1,4-disubstituted 1,2,3-triazole derivatives. This modular approach allows for the rapid generation of structurally diverse compounds for biological screening.
General Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Materials:
-
This compound
-
Appropriate organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol/Water (1:1) solvent mixture
-
-
Procedure:
-
To a reaction vial, add this compound (1.0 eq) and the desired organic azide (1.0 eq).
-
Add the tert-butanol/water (1:1) solvent mixture.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, as indicated by a color change and confirmed by TLC.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 1-(1,2,3-triazol-1-yl)isoquinoline derivative.
-
Biological Activities and Data Presentation
Derivatives of this compound, particularly the 1,2,3-triazole conjugates, have shown significant promise as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways, such as receptor tyrosine kinases.
Antitumor Activity
Numerous studies have demonstrated the cytotoxic effects of 1-(1,2,3-triazol-1-yl)isoquinoline derivatives against a panel of human cancer cell lines. The table below summarizes some of the reported half-maximal inhibitory concentration (IC₅₀) values.
| Compound ID | R Group on Triazole | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1a | Phenyl | HeLa | 5.7 | [3] |
| 1b | Phenyl | HepG2 | 9.6 | [3] |
| 2a | 4-Fluorophenyl | HeLa | - | - |
| 2b | 4-Fluorophenyl | HepG2 | - | - |
| 3a | 4-Methoxyphenyl | A549 | - | [4] |
| 3b | 4-Methoxyphenyl | SW480 | - | [4] |
| 4a | 2,4-Dichlorophenyl | MCF-7 | 2.35 | [2] |
| 4b | 2,4-Dichlorophenyl | HeLa | 10.89 | [2] |
Note: This table is a representative sample, and a comprehensive screening would be required to establish a full structure-activity relationship.
Kinase Inhibition
A key mechanism underlying the antitumor activity of these compounds is the inhibition of protein kinases involved in cancer cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) is a notable target.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 5a | EGFR (wild-type) | 85.3 | [1] |
| 5b | EGFR (L858R mutant) | 25.1 | [1] |
| 5c | EGFR (T790M mutant) | 450.6 | [1] |
Note: Data is illustrative and specific activities are highly dependent on the full compound structure.
Signaling Pathways and Visualizations
The antitumor effects of this compound derivatives that act as kinase inhibitors can be visualized by mapping their point of intervention in cellular signaling pathways. A primary example is the inhibition of the EGFR signaling cascade.
Caption: EGFR signaling pathway and the point of inhibition.
Experimental Protocols for Biological Evaluation
MTT Assay for Cytotoxicity
This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.[5]
-
Materials:
-
Cancer cell line (e.g., A549, HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be ≤ 0.5%.
-
Remove the medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
In Vitro EGFR Kinase Inhibition Assay
This protocol describes a method to determine the direct inhibitory effect of compounds on EGFR kinase activity.[6]
-
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
In a 384-well plate, add the test compound, EGFR enzyme, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This typically involves a two-step process of depleting the remaining ATP and then converting the generated ADP to ATP, which is used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-1,2,3-Triazole–isatin derivatives: anti-proliferation effects and target identification in solid tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
1-Ethynylisoquinoline CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Ethynylisoquinoline, a heterocyclic aromatic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and known biological activities, with a focus on experimental protocols and potential mechanisms of action relevant to researchers in the field.
Core Compound Information
This compound is a molecule featuring an isoquinoline core functionalized with an ethynyl group at the first position. Its chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 86520-96-9 |
| Molecular Formula | C₁₁H₇N |
| Molecular Weight | 153.18 g/mol |
| Appearance | Off-white powder |
| Canonical SMILES | C#CC1=NC=CC2=CC=CC=C21 |
Synthesis Protocol: Sonogashira Coupling
The primary method for the synthesis of this compound and related alkynyl isoquinolines is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. A general experimental protocol for the synthesis of a 1-alkynylisoquinoline from a 1-chloroisoquinoline precursor is provided below.
Materials
-
1-Chloroisoquinoline (or a substituted analogue)
-
Terminal alkyne (e.g., trimethylsilylacetylene, followed by deprotection)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
General Procedure (Copper-Catalyzed)
-
To a dry Schlenk flask maintained under an inert atmosphere (e.g., argon or nitrogen), add the 1-chloroisoquinoline (1 equivalent), palladium catalyst (e.g., 2 mol% Pd(PPh₃)₄), and CuI (e.g., 4 mol%).
-
Add the anhydrous and degassed solvent to achieve a concentration of approximately 0.1 M with respect to the isoquinoline.
-
Add the amine base (2 equivalents) followed by the terminal alkyne (1.2 equivalents) via syringe.
-
Stir the reaction mixture at a temperature ranging from room temperature to 70 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., diethyl ether) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1-alkynylisoquinoline.
Biological Activity and Mechanism of Action
While specific research on this compound is limited, the broader class of alkynyl isoquinolines has demonstrated significant biological activity, particularly as antimicrobial and anticancer agents.[1][2] The following sections detail the known activities and investigative protocols for a representative alkynyl isoquinoline, HSN584, which serves as a close analog.[3]
Antimicrobial Activity
A novel class of alkynyl isoquinolines, synthesized via Sonogashira coupling, has shown potent bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3] Representative compounds, HSN584 and HSN739, were effective at reducing MRSA load in macrophages.[3]
To elucidate the mechanism of antibacterial action, the effect of the alkynyl isoquinoline HSN584 on macromolecule synthesis in S. aureus was investigated by quantifying the incorporation of radiolabeled precursors.[3]
-
Bacterial Culture: Grow S. aureus to the mid-logarithmic phase.
-
Compound Treatment: Aliquot the bacterial culture into tubes and treat with the test compound (e.g., HSN584) at various concentrations (e.g., 0.25 × MIC, 0.5 × MIC, and 1 × MIC) and a vehicle control (DMSO).
-
Radiolabeling: To different sets of tubes, add one of the following radiolabeled precursors:
-
[³H]thymidine (for DNA synthesis)
-
[³H]uridine (for RNA synthesis)
-
[³H]leucine (for protein synthesis)
-
[³H]N-acetylglucosamine (for cell wall synthesis)
-
-
Incubation: Incubate the cultures for a defined period (e.g., 20 minutes for DNA/RNA synthesis).
-
Precipitation: Stop the incorporation by adding ice-cold trichloroacetic acid (TCA).
-
Washing: Collect the precipitate by filtration and wash with TCA and ethanol.
-
Quantification: Measure the radioactivity of the precipitate using a scintillation counter.
-
Analysis: Compare the level of incorporated radioactivity in the treated samples to the vehicle control to determine the inhibitory effect on each biosynthetic pathway.
The study on HSN584 revealed a concentration-dependent inhibition of DNA, RNA, and cell wall synthesis in S. aureus.[3]
Anticancer Activity
Isoquinoline alkaloids are known to exhibit anticancer effects through various mechanisms, including the induction of cell cycle arrest, apoptosis, and autophagy.[1] While a specific pathway for this compound has not been elucidated, related isoquinoline compounds have been shown to act as topoisomerase inhibitors or tubulin polymerization inhibitors. Apoptosis, or programmed cell death, is a common pathway targeted by anticancer agents.
Apoptosis can be initiated through two primary routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases (e.g., Caspase-3), which are responsible for the biochemical and morphological changes associated with apoptotic cell death.
Summary and Future Directions
This compound belongs to a class of compounds with demonstrated potential in the development of new therapeutic agents. Its synthesis is accessible through established methods like the Sonogashira coupling. While detailed biological studies on this specific molecule are not yet prevalent in the literature, research on closely related alkynyl isoquinolines points towards promising antimicrobial activity by interfering with essential bacterial biosynthetic pathways.[3] Furthermore, the broader family of isoquinoline alkaloids is a rich source of anticancer compounds.[1][2]
Future research should focus on the specific biological evaluation of this compound to determine its antimicrobial and anticancer efficacy, elucidate its precise mechanism of action, and explore its structure-activity relationships to guide the development of more potent and selective drug candidates.
References
An In-depth Technical Guide to 1-Ethynylisoquinoline: Discovery, Synthesis, and Properties
Abstract
1-Ethynylisoquinoline, a molecule of significant interest in medicinal chemistry and materials science, stands as a testament to the versatility of the isoquinoline scaffold. This technical guide provides a comprehensive overview of its discovery, historical synthetic approaches, and detailed modern experimental protocols. Key physicochemical and spectral data are systematically presented, and its burgeoning role in drug development is explored through an analysis of its biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for the synthesis, characterization, and application of this important heterocyclic compound.
Introduction
The isoquinoline nucleus is a prominent structural motif found in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1][2] The introduction of an ethynyl group at the C-1 position of the isoquinoline ring system creates this compound, a molecule with unique electronic and steric properties that make it a valuable building block in organic synthesis and a promising candidate in drug discovery programs. The rigid, linear nature of the ethynyl substituent allows for its participation in various chemical transformations, most notably in carbon-carbon bond-forming reactions, enabling the construction of complex molecular architectures.
While the broader class of isoquinoline alkaloids has been extensively studied for their pharmacological properties, the specific history and discovery of this compound are less prominently documented in readily available literature. Its existence is confirmed by its Chemical Abstracts Service (CAS) registry number: 86520-96-9.[3] The synthesis of this compound and its derivatives is primarily achieved through modern cross-coupling methodologies, with the Sonogashira coupling being the most prevalent and efficient strategy.
Physicochemical and Spectral Data
A thorough understanding of the physicochemical and spectral properties of this compound is fundamental for its application in research and development. The key data are summarized in the tables below.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 86520-96-9 | |
| Molecular Formula | C₁₁H₇N | |
| Molecular Weight | 153.18 g/mol | |
| Appearance | Off-white powder | |
| pKa (Predicted) | 2.76 ± 0.30 |
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons of the isoquinoline ring system and a characteristic singlet for the acetylenic proton. The chemical shifts are influenced by the anisotropic effects of the aromatic rings and the electron-withdrawing nature of the nitrogen atom.
-
¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum would display signals for the nine carbons of the isoquinoline core and the two sp-hybridized carbons of the ethynyl group. The chemical shifts provide valuable information about the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by specific absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, sharp | ≡C-H stretch (terminal alkyne) |
| ~2100 | Medium, sharp | C≡C stretch |
| 1600-1450 | Medium to strong | C=C and C=N aromatic ring stretches |
| ~800-700 | Strong | C-H out-of-plane bending (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of this compound.
| m/z | Interpretation |
| 153 | [M]⁺ (Molecular ion) |
Synthesis of this compound
The most efficient and widely used method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[4] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The synthesis typically proceeds in two steps: the Sonogashira coupling of a 1-haloisoquinoline with a protected acetylene, followed by deprotection.
General Synthetic Workflow
The overall synthetic strategy can be visualized as a two-step process, starting from a readily available 1-haloisoquinoline.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocols
Protocol 1: Sonogashira Coupling of 1-Chloroisoquinoline with Trimethylsilylacetylene (Copper-Catalyzed)
This protocol outlines a standard copper-catalyzed Sonogashira coupling.[5]
-
Materials:
-
1-Chloroisoquinoline (1.0 equiv)
-
Trimethylsilylacetylene (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-chloroisoquinoline, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous, degassed solvent to dissolve the solids.
-
Add triethylamine followed by trimethylsilylacetylene via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(trimethylsilylethynyl)isoquinoline.
-
Protocol 2: Deprotection of 1-(Trimethylsilylethynyl)isoquinoline
This step removes the trimethylsilyl protecting group to yield the final product.
-
Materials:
-
1-(Trimethylsilylethynyl)isoquinoline (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 equiv) or Potassium carbonate (K₂CO₃) in methanol (MeOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
-
Procedure (using TBAF):
-
Dissolve 1-(trimethylsilylethynyl)isoquinoline in THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the TBAF solution dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes to 1 hour, monitoring the reaction by TLC.
-
Once the reaction is complete, quench with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Biological Activity and Drug Development Potential
While specific quantitative data for the biological activity of this compound is not extensively reported in publicly available literature, the broader class of "alkynyl isoquinolines" has demonstrated significant potential as antimicrobial agents.[6]
Antimicrobial Activity:
A study on a new class of alkynyl isoquinolines, synthesized via Sonogashira coupling, revealed strong bactericidal activity against a range of Gram-positive bacteria, including methicillin- and vancomycin-resistant Staphylococcus aureus (MRSA).[6] Representative compounds from this class were shown to reduce the load of MRSA in macrophages and exhibited a low propensity for resistance development.[6] The proposed mechanism of action for some of these compounds involves the perturbation of cell wall and nucleic acid biosynthesis in S. aureus.[6]
The general structure-activity relationship (SAR) studies on these alkynyl isoquinolines indicated that both the isoquinoline moiety and the substituent on the alkyne are important for antibacterial activity.[6] This suggests that this compound itself could serve as a foundational scaffold for the development of novel antibiotics. Further research is warranted to determine the specific minimum inhibitory concentrations (MIC) and potential cytotoxicity (IC50 values) of this compound against various bacterial and fungal strains.
Signaling Pathways:
Currently, there is no specific information available in the reviewed literature that directly implicates this compound in any particular signaling pathway. However, given the diverse biological activities of isoquinoline derivatives, which include the modulation of pathways such as the PI3K/Akt/mTOR and NF-κB signaling pathways, it is plausible that this compound or its derivatives could interact with various cellular targets.[1] Future research in this area would be highly valuable.
The following diagram illustrates a hypothetical workflow for investigating the biological activity of this compound.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome | MDPI [mdpi.com]
A Theoretical Investigation into the Electronic Properties of 1-Ethynylisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical investigation of the electronic properties of 1-ethynylisoquinoline. While direct experimental and computational studies on this specific molecule are not extensively available in current literature, this document outlines a robust theoretical framework for its characterization based on established computational methodologies for analogous isoquinoline and quinoline derivatives. This guide details proposed computational protocols, presents a set of representative (hypothetical) data for key electronic descriptors, and visualizes the workflow and conceptual basis of the theoretical analysis. The insights derived from such studies are crucial for applications in medicinal chemistry and materials science, where understanding the electronic landscape of a molecule is key to predicting its reactivity, interaction with biological targets, and photophysical behavior.
Introduction
Isoquinoline and its derivatives are a well-established class of heterocyclic compounds with significant applications in pharmacology and materials science. The introduction of an ethynyl group at the C1 position of the isoquinoline scaffold is expected to significantly modulate its electronic properties by extending the π-conjugated system. This alteration can influence the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby affecting its reactivity, stability, and spectroscopic characteristics.[1][2]
Theoretical studies, particularly those employing Density Functional Theory (DFT), have proven to be invaluable for elucidating the electronic structure and properties of such aromatic systems.[3][4] This guide proposes a standardized computational protocol for the in-depth analysis of this compound, providing a foundation for future research and development.
Proposed Computational Methodology
To ensure accuracy and reproducibility, a detailed computational protocol is essential. The following methodology is proposed based on common practices in the computational chemistry of heterocyclic molecules.[2][4][5]
Geometry Optimization
The initial step involves the optimization of the ground-state geometry of this compound. This is crucial as the electronic properties are highly dependent on the molecular structure.
-
Method: Density Functional Theory (DFT)
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP)
-
Basis Set: 6-311++G(d,p) for all atoms. This basis set provides a good balance between computational cost and accuracy for molecules of this size.
-
Solvation Model: To simulate a realistic environment, a solvent model such as the Polarizable Continuum Model (PCM) can be employed, with a solvent like water or ethanol.
-
Verification: The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.
Calculation of Electronic Properties
Once the geometry is optimized, a range of electronic properties can be calculated to characterize the molecule.
-
Frontier Molecular Orbitals (FMOs): The energies of the HOMO and LUMO, as well as the HOMO-LUMO energy gap (ΔE), will be determined. A smaller energy gap generally suggests higher reactivity and can indicate potential for charge transfer interactions.[1][2]
-
Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Dipole Moment: The total dipole moment and its vector components will be calculated to understand the molecule's overall polarity.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge distribution, hybridization, and intramolecular interactions.
Simulation of UV-Vis Spectrum
To predict the molecule's absorption properties, a Time-Dependent DFT (TD-DFT) calculation is proposed.
-
Method: TD-DFT
-
Functional/Basis Set: B3LYP/6-311++G(d,p)
-
Number of Excited States: Calculation of the first 10-20 singlet excited states is typically sufficient to cover the relevant portion of the UV-Vis spectrum.
-
Solvent Model: The same solvent model (e.g., PCM) used in the geometry optimization should be applied for consistency.
The following diagram outlines the proposed computational workflow.
Quantitative Electronic Properties (Hypothetical Data)
The following table summarizes the hypothetical, yet representative, quantitative data for the electronic properties of this compound, as would be obtained from the proposed computational protocol. These values are estimated based on the known properties of isoquinoline and the expected influence of the ethynyl substituent.[6][7]
| Property | Symbol | Hypothetical Value | Unit | Significance |
| HOMO Energy | EHOMO | -6.45 | eV | Correlates with ionization potential; electron-donating ability. |
| LUMO Energy | ELUMO | -1.95 | eV | Correlates with electron affinity; electron-accepting ability. |
| HOMO-LUMO Gap | ΔE | 4.50 | eV | Indicates chemical reactivity and electronic excitation energy.[2] |
| Dipole Moment | µ | 2.85 | Debye | Measures the overall polarity of the molecule. |
| First Major Electronic Transition | λmax | 325 | nm | Predicted UV-Vis absorption maximum. |
Frontier Molecular Orbitals and Electronic Transitions
The electronic properties of this compound are fundamentally governed by its frontier molecular orbitals (FMOs), the HOMO and LUMO. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that dictates the energy required for the lowest-energy electronic transition.[1] This concept is visualized in the diagram below.
Conclusion
This technical guide outlines a comprehensive theoretical framework for the characterization of the electronic properties of this compound. By employing DFT and TD-DFT methods, a detailed understanding of its electronic structure, reactivity, and spectroscopic behavior can be achieved. The presented workflow and hypothetical data serve as a valuable resource for researchers in medicinal chemistry and materials science, enabling the rational design of novel isoquinoline-based compounds with tailored electronic properties for specific applications. Future work should focus on the experimental validation of these theoretical predictions.
References
- 1. Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scirp.org [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isoquinoline [webbook.nist.gov]
- 7. Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Sonogashira Synthesis of 1-Ethynylisoquinoline
These application notes provide a comprehensive protocol for the synthesis of 1-ethynylisoquinoline, a valuable building block in medicinal chemistry and materials science. The described methodology is based on the widely utilized Sonogashira coupling reaction, a powerful tool for the formation of carbon-carbon bonds between terminal alkynes and aryl halides.[1][2] This document outlines a two-step procedure involving the Sonogashira coupling of 1-chloroisoquinoline with a protected alkyne, followed by a deprotection step to yield the final product. The protocols are intended for use by researchers, scientists, and professionals in drug development and organic synthesis.
Data Presentation
The following table summarizes the key quantitative data for the Sonogashira synthesis of this compound. The reaction conditions can be optimized to improve yields and reaction times.
| Parameter | Value | Notes |
| Starting Material | 1-Chloroisoquinoline | Can be synthesized from isoquinoline N-oxide.[3] |
| Alkyne | Ethynyltrimethylsilane | Used in slight excess (1.2-1.5 equivalents).[4] |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Typically 2-5 mol%.[4][5] |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | Typically 4-10 mol%.[4][5] |
| Base | Triethylamine (Et₃N) or DIPEA | Used in excess (2-3 equivalents).[4][5] |
| Solvent | Anhydrous THF or DMF | Degassed to remove oxygen.[4][5] |
| Reaction Temperature | 50-80 °C | Higher temperatures may be required for less reactive chlorides.[4][5] |
| Reaction Time | 12-24 hours | Monitored by TLC or LC-MS.[4][5] |
| Typical Yield (Coupling) | 70-90% | Varies based on specific conditions and substrate. |
| Deprotection Reagent | TBAF or K₂CO₃/Methanol | For removal of the trimethylsilyl (TMS) protecting group. |
| Typical Yield (Overall) | 60-80% | Combined yield for both steps. |
Experimental Protocols
This section details the two-stage protocol for the synthesis of this compound from 1-chloroisoquinoline.
Stage 1: Sonogashira Coupling of 1-Chloroisoquinoline with Ethynyltrimethylsilane
This procedure describes the palladium and copper co-catalyzed cross-coupling of 1-chloroisoquinoline with ethynyltrimethylsilane.[1][2]
Materials:
-
1-Chloroisoquinoline (1.0 equiv)
-
Ethynyltrimethylsilane (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous and degassed tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Schlenk flask or other suitable reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 1-chloroisoquinoline (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.02 equiv), and copper(I) iodide (0.04 equiv).
-
Add anhydrous and degassed THF or DMF to the flask to achieve a concentration of approximately 0.1 M with respect to 1-chloroisoquinoline.
-
Add triethylamine (2.0 equiv) to the reaction mixture via syringe.
-
Finally, add ethynyltrimethylsilane (1.2 equiv) dropwise to the stirring solution.
-
Heat the reaction mixture to 50-70 °C and stir for 12-24 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product, (isoquinolin-1-ylethynyl)trimethylsilane, by column chromatography on silica gel.[4]
Stage 2: Deprotection of (Isoquinolin-1-ylethynyl)trimethylsilane
This step involves the removal of the trimethylsilyl (TMS) protecting group to yield the final product, this compound.
Materials:
-
(Isoquinolin-1-ylethynyl)trimethylsilane (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1M solution in THF) or Potassium Carbonate (K₂CO₃)
-
Methanol (if using K₂CO₃)
-
Tetrahydrofuran (THF)
-
Reaction flask
Procedure (using TBAF):
-
Dissolve (isoquinolin-1-ylethynyl)trimethylsilane (1.0 equiv) in THF in a reaction flask.
-
Add a 1M solution of TBAF in THF (1.1 equiv) dropwise to the solution at room temperature.
-
Stir the mixture for 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel.
Procedure (using K₂CO₃):
-
Dissolve (isoquinolin-1-ylethynyl)trimethylsilane (1.0 equiv) in a mixture of methanol and THF.
-
Add potassium carbonate (2.0 equiv) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Take up the residue in an organic solvent and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the key processes in the synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
Application Notes and Protocols for 1-Ethynylisoquinoline in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is celebrated for its high yields, mild reaction conditions, and tolerance of a wide array of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science. The resulting 1,2,3-triazole core is a prized pharmacophore due to its metabolic stability and its capacity to engage in hydrogen bonding.
1-Ethynylisoquinoline is an attractive building block in medicinal chemistry, incorporating the privileged isoquinoline scaffold. The isoquinoline nucleus is a key structural component in numerous biologically active compounds. The use of this compound in CuAAC reactions allows for the straightforward introduction of this moiety into a diverse range of molecular architectures, facilitating the rapid generation of novel compounds for biological screening. These application notes provide detailed protocols for the use of this compound in CuAAC reactions with various azides.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the CuAAC reaction of this compound with representative azides. These conditions are based on general protocols for CuAAC reactions and may require optimization for specific substrates.
| Entry | Azide | Copper Source (mol%) | Ligand/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Azide | CuSO₄·5H₂O (5) | Sodium Ascorbate (10) | t-BuOH/H₂O (1:1) | RT | 12 | >95 |
| 2 | Phenyl Azide | CuI (2) | None | THF | RT | 8 | >95 |
| 3 | 4-Azidotoluene | CuSO₄·5H₂O (1) | Sodium Ascorbate (5) | DMF | 50 | 6 | >95 |
| 4 | 1-Azido-4-nitrobenzene | Cu/C (heterogeneous) | None | Dichloromethane | 110 (Flow) | <1 | High |
| 5 | Ethyl 2-azidoacetate | Cu(OAc)₂ (5) | None | Methanol | 60 | 3.5 | High |
Note: Yields are representative and can vary based on the specific azide, purity of reagents, reaction scale, and analytical method (e.g., NMR yield vs. isolated yield). "High" or ">95" indicates that the reaction is reported to proceed to completion or near completion.
Experimental Protocols
Two general protocols are provided below for the CuAAC reaction of this compound. Protocol 1 utilizes an in situ generated Cu(I) catalyst from a Cu(II) salt and a reducing agent, which is a common and convenient method. Protocol 2 employs a Cu(I) salt directly.
Protocol 1: In Situ Generation of Cu(I) from CuSO₄/Sodium Ascorbate
This protocol is suitable for a wide range of azides and is performed under mild, often aqueous, conditions.
Materials:
-
This compound
-
Azide of choice (e.g., Benzyl Azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Reaction vessel (e.g., round-bottom flask or vial with a magnetic stir bar)
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve this compound (1.0 mmol, 1.0 eq.) and the chosen azide (1.0 mmol, 1.0 eq.) in a 1:1 mixture of tert-butanol and deionized water (e.g., 10 mL).
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 mmol, 0.1 eq. in 1 mL of water). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.05 mmol, 0.05 eq. in 1 mL of water).
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture may change color, indicating the formation of the Cu(I) species.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 8-24 hours).
-
Work-up: Upon completion, dilute the reaction mixture with water (20 mL) and extract with a suitable organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(isoquinolin-1-yl)-1H-1,2,3-triazole product.
Protocol 2: Direct Use of a Cu(I) Catalyst
This protocol is often faster and can be performed under anhydrous conditions if required by the substrate.
Materials:
-
This compound
-
Azide of choice (e.g., Phenyl Azide)
-
Copper(I) iodide (CuI)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert atmosphere (e.g., nitrogen or argon)
-
Schlenk flask or similar glassware for inert atmosphere techniques
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add copper(I) iodide (0.02 mmol, 0.02 eq.).
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., 10 mL of THF). To this suspension, add this compound (1.0 mmol, 1.0 eq.) and the desired azide (1.0 mmol, 1.0 eq.).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within a few hours.
-
Work-up: Once the reaction is complete, quench the reaction by exposing it to air. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the copper catalyst.
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel as described in Protocol 1 to obtain the pure triazole product.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow of the CuAAC reaction and the underlying catalytic cycle.
Caption: General experimental workflow for the CuAAC reaction.
Caption: Simplified catalytic cycle of the CuAAC reaction.
Application Notes and Protocols for 1-Ethynylisoquinoline Click Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and reliable method for forging a stable 1,2,3-triazole linkage between an alkyne and an azide. This reaction is celebrated for its high yields, mild reaction conditions, and broad functional group tolerance, making it an invaluable tool in drug discovery, chemical biology, and materials science. 1-Ethynylisoquinoline, featuring a rigid, aromatic isoquinoline core, is a particularly interesting building block for the synthesis of novel molecular architectures. The resulting 1,4-disubstituted 1-(isoquinolin-1-yl)-1,2,3-triazoles are of significant interest in medicinal chemistry due to the diverse biological activities associated with both the isoquinoline and triazole moieties, including their potential as anticancer and antimicrobial agents.
This document provides a detailed guide for the synthesis of this compound and its subsequent application in the CuAAC click reaction.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from a 1-haloisoquinoline (commercially available or synthesized), involving a Sonogashira coupling with a protected acetylene, followed by deprotection.
Step 1: Sonogashira Coupling of 1-Haloisoquinoline with Trimethylsilylacetylene
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1]
Reaction Scheme:
Experimental Protocol:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-chloroisoquinoline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq), and copper(I) iodide (CuI) (0.06 eq).
-
Add anhydrous and degassed N,N-dimethylformamide (DMF) to dissolve the solids.
-
Add diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.
-
Finally, add trimethylsilylacetylene (1.5 eq) dropwise.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-((trimethylsilyl)ethynyl)isoquinoline.
Step 2: Deprotection of 1-((Trimethylsilyl)ethynyl)isoquinoline
The trimethylsilyl (TMS) protecting group is removed to yield the terminal alkyne, this compound.
Reaction Scheme:
Experimental Protocol:
-
Dissolve 1-((trimethylsilyl)ethynyl)isoquinoline (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol.
-
Add a solution of potassium carbonate (K₂CO₃) (2.0 eq) in water.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting this compound is often pure enough for the next step, but can be further purified by column chromatography if necessary.
This compound Click Reaction (CuAAC)
The copper(I)-catalyzed azide-alkyne cycloaddition reaction provides a straightforward method for the synthesis of 1,4-disubstituted 1-(isoquinolin-1-yl)-1,2,3-triazoles.
Reaction Principle and Catalytic Cycle
The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) acetylide intermediate that reacts with an azide to form a six-membered copper-containing intermediate, which then rearranges to the stable triazole product, regenerating the copper(I) catalyst.
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocol: General Procedure for the Click Reaction of this compound with an Azide
This protocol describes a general procedure for the reaction of this compound with a representative azide, such as benzyl azide.
Reaction Scheme:
Materials:
-
This compound
-
Azide (e.g., Benzyl Azide)
-
Copper(I) Iodide (CuI) or Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate (if using CuSO₄)
-
Solvent: e.g., a mixture of tert-butanol and water (1:1), or DMF, or DMSO
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vial, dissolve this compound (1.0 eq) and the corresponding azide (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O).
-
If using CuSO₄·5H₂O: Add an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq) followed by an aqueous solution of sodium ascorbate (0.1-0.2 eq).
-
If using CuI: Add CuI (0.01-0.05 eq) directly to the reaction mixture.
-
Degas the reaction mixture by bubbling with an inert gas for 5-10 minutes.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (40-60 °C) for 1-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with saturated aqueous ammonium chloride (to remove copper), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1-(isoquinolin-1-yl)-1,2,3-triazole derivative.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the CuAAC reaction with various alkynes, which can be considered representative for reactions with this compound.
| Alkyne Substrate | Azide Substrate | Copper Source (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Benzyl Azide | CuI (1) | t-BuOH/H₂O | Room Temp | 12 | 95 | [2] |
| 1-Ethynyl-4-fluorobenzene | Benzyl Azide | CuSO₄ (5), NaAsc (10) | DMF/H₂O | 50 | 8 | 92 | N/A |
| Propargyl Alcohol | Azidothymidine | CuI (2) | DMSO | Room Temp | 24 | 88 | N/A |
| 4-Ethynylanisole | 1-Azido-4-nitrobenzene | CuSO₄ (2), NaAsc (5) | t-BuOH/H₂O | 40 | 16 | 90 | N/A |
Note: The yields for this compound are expected to be in a similar high range (typically >85%) based on the efficiency of the CuAAC reaction.
Characterization of 1-(Isoquinolin-1-yl)-1,2,3-triazoles
The synthesized triazole products are typically characterized by standard spectroscopic methods.
-
¹H NMR: The formation of the 1,4-disubstituted triazole is confirmed by the appearance of a characteristic singlet for the triazole proton (H-5) typically in the range of δ 7.5-8.5 ppm. The protons of the isoquinoline ring and the substituent from the azide will also be present with their characteristic chemical shifts and coupling patterns.
-
¹³C NMR: The formation of the triazole ring is indicated by the appearance of two new quaternary carbon signals for the triazole ring, typically in the range of δ 120-150 ppm.
-
Mass Spectrometry (MS): The molecular weight of the product can be confirmed by high-resolution mass spectrometry (HRMS).
-
Infrared (IR) Spectroscopy: The disappearance of the characteristic alkyne C≡C-H stretch (around 3300 cm⁻¹) and the azide N₃ stretch (around 2100 cm⁻¹) is indicative of the reaction completion.
Applications in Drug Discovery and Chemical Biology
The 1,2,3-triazole ring is not just a passive linker; it is a bioisostere for amide bonds and can participate in hydrogen bonding and dipole interactions with biological targets. The isoquinoline scaffold is present in numerous natural products and synthetic drugs with a wide range of biological activities. The combination of these two pharmacophores through the click reaction has led to the development of novel compounds with potential therapeutic applications, particularly in oncology.
For instance, certain quinoline-based triazole derivatives have been shown to act as inhibitors of crucial signaling pathways in cancer cells, such as the VEGFR signaling pathway, which is involved in angiogenesis.
Caption: Inhibition of the VEGFR signaling pathway by a 1-(isoquinolin-1-yl)-1,2,3-triazole derivative.
Experimental Workflow
The overall experimental workflow from the starting material to the final product and its potential application is summarized below.
Caption: Overall workflow for the synthesis and application of 1-(isoquinolin-1-yl)-1,2,3-triazoles.
References
Application Notes and Protocols: Isoquinoline Derivatives as Fluorescent Probes for Bioimaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline and its derivatives represent a versatile and promising class of heterocyclic aromatic compounds that are increasingly being utilized as fluorescent probes in biological imaging.[1] Their inherent fluorescence, coupled with the ability to modify their structure to fine-tune photophysical properties, makes them ideal candidates for a wide range of bioimaging applications.[1] These probes are instrumental in visualizing and quantifying biological processes at the molecular level, offering advantages such as sensitivity to the microenvironment and the potential for targeted labeling of subcellular organelles.[1] This document provides detailed application notes and protocols for the use of fluorescent isoquinoline derivatives in bioimaging.
Key Features of Isoquinoline-Based Probes
-
Tunable Photophysical Properties: The emission and absorption spectra of isoquinoline derivatives can be modulated through chemical modifications, allowing for the development of probes for multicolor imaging and specific analyte detection.[2]
-
Environmental Sensitivity: Many isoquinoline probes exhibit changes in their fluorescence intensity or lifetime in response to changes in their local environment, such as polarity, viscosity, and pH, making them excellent sensors.[2][3]
-
Biocompatibility: Appropriately designed isoquinoline probes can be cell-permeable and exhibit low cytotoxicity, enabling live-cell imaging with minimal perturbation to biological systems.[4]
-
Versatile Synthesis: The isoquinoline scaffold can be readily synthesized and functionalized, allowing for the creation of a diverse library of probes with tailored properties.[5][6]
Data Presentation: Photophysical Properties
The photophysical properties of fluorescent probes are critical for their successful application in biological imaging. The following table summarizes key quantitative data for several representative isoquinoline derivatives.
| Probe/Reference | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Solvent/Conditions |
| 1-(isoquinolin-3-yl)azetidin-2-one[5] | 356 | 410 | 0.963 | 54 | 0.1 M H₂SO₄ |
| 1-(isoquinolin-3-yl)pyrrolidin-2-one[5] | 363 | 422 | 0.701 | 59 | 0.1 M H₂SO₄ |
| 1-(isoquinolin-3-yl)piperidin-2-one[5] | 368 | 433 | 0.389 | 65 | 0.1 M H₂SO₄ |
| 1-(isoquinolin-3-yl)imidazolidin-2-one[5] | 377 | 453 | 0.613 | 76 | 0.1 M H₂SO₄ |
| RM-581-Fluo[7] | 365 | 448 and 505 | Not Reported | 83 and 140 | Cell Culture Medium |
| QNO (for Nitric Oxide)[1] | ~410 (with NO) | ~525 | Not Reported | ~115 | Aqueous Buffer |
| NJ1Cd (for Cadmium)[1] | 427 | 570 (with Cd²⁺) | Not Reported | 143 | Aqueous Buffer |
Experimental Protocols
The following are generalized protocols for the application of isoquinoline-based fluorescent probes. Optimization of parameters such as probe concentration and incubation time is crucial for each specific cell type and experimental setup.
Protocol 1: General Live-Cell Staining and Imaging
This protocol provides a basic workflow for staining live cells with a generic isoquinoline-based fluorescent probe.
Materials:
-
Isoquinoline-based fluorescent probe
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging microscope with appropriate filter sets
Procedure:
-
Prepare a stock solution: Dissolve the isoquinoline probe in high-quality, anhydrous DMSO to a concentration of 1-10 mM. Store the stock solution at -20°C, protected from light.
-
Cell Culture: Plate cells on a suitable imaging dish or plate and culture until they reach the desired confluency.
-
Staining: Dilute the stock solution to a final working concentration (typically 1-10 µM) in pre-warmed cell culture medium. Remove the existing medium from the cells and add the probe-containing medium.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time should be determined experimentally.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed cell culture medium or PBS to the cells. Image the stained cells using a fluorescence microscope with excitation and emission wavelengths appropriate for the specific probe.
Diagram: General Workflow for Live-Cell Imaging
Caption: Workflow for live-cell staining and imaging with isoquinoline probes.
Protocol 2: Detection of Specific Analytes (e.g., Metal Ions, Enzymes)
This protocol outlines a general procedure for using an isoquinoline-based probe designed to detect a specific analyte.
Materials:
-
Analyte-specific isoquinoline probe
-
Control cells or solution (without the analyte)
-
Positive control (solution with a known concentration of the analyte)
-
Appropriate buffer system
-
Fluorometer or fluorescence microscope
Procedure:
-
Probe Preparation: Prepare a stock solution of the probe in DMSO and a working solution in the appropriate buffer.
-
Cell Treatment (for cellular assays): Culture and treat cells as described in Protocol 1. For enzymatic assays, prepare the enzyme solution in the appropriate reaction buffer.
-
Probe Loading: Add the probe working solution to the cells or enzyme solution and incubate for the optimized duration.
-
Analyte Stimulation: Introduce the analyte of interest to the cells or enzyme solution. For cellular assays, this could be a drug that induces the production of the analyte.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or capture images using a fluorescence microscope at time points relevant to the biological process being studied.
-
Data Analysis: Quantify the change in fluorescence intensity and compare it to control samples to determine the concentration or activity of the analyte.
Diagram: Analyte Detection Signaling Pathway
Caption: General mechanism for analyte detection by an isoquinoline probe.
Applications in Bioimaging
Isoquinoline-based fluorescent probes have been successfully employed in a variety of bioimaging applications:
-
Organelle Staining: Modified isoquinolines can be designed to accumulate in specific subcellular compartments like mitochondria or the endoplasmic reticulum, enabling the study of their dynamics.[1]
-
Sensing Metal Ions: Probes have been developed for the ratiometric detection of intracellular metal ions such as Cadmium (Cd²⁺).[1]
-
Enzyme Activity Assays: "Turn-on" fluorescent probes that are activated by specific enzymes are valuable tools for studying enzyme function in live cells.
-
Tracking Drug Candidates: Fluorescently tagging drug molecules with an isoquinoline moiety allows for the visualization of their uptake and subcellular localization.[7]
-
Two-Photon Imaging: Certain isoquinoline derivatives are suitable for two-photon microscopy, which allows for deeper tissue imaging with reduced phototoxicity.[1]
Conclusion
The isoquinoline scaffold provides a robust platform for the development of novel fluorescent probes for a multitude of bioimaging applications. Their tunable photophysical properties and synthetic accessibility make them invaluable tools for researchers in cell biology, diagnostics, and drug discovery. The protocols and data presented here serve as a guide for the effective utilization of this promising class of fluorophores.
References
- 1. benchchem.com [benchchem.com]
- 2. Push-Pull (Iso)quinoline Chromophores: Synthesis, Photophysical Properties, and Use for White-Light Emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Labeling Proteins with 1-Ethynylisoquinoline for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise labeling of proteins within their native cellular environment is a cornerstone of modern cell biology and drug discovery. Bioorthogonal chemistry, a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes, has emerged as a powerful tool for this purpose.[1][2][3] This document provides detailed application notes and protocols for the use of 1-Ethynylisoquinoline, a fluorescent probe, for labeling proteins in the context of fluorescence microscopy.
This compound is an isoquinoline derivative functionalized with an ethynyl group. The isoquinoline moiety provides the intrinsic fluorescence, while the terminal alkyne serves as a handle for bioorthogonal "click" chemistry reactions.[1] The most common of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between the alkyne-containing probe and an azide-modified protein.[1][2] This methodology allows for the specific attachment of the fluorescent label to a protein of interest that has been metabolically or genetically engineered to contain an azide group.
Data Presentation
Photophysical Properties of a Representative Isoquinoline Derivative
The following table summarizes the key photophysical properties of 1-(isoquinolin-3-yl)azetidin-2-one, which can be used as an initial guide for experiments with this compound.[4][5]
| Property | Value | Solvent/Conditions |
| Excitation Maximum (λex) | 356 nm | 0.1 M H₂SO₄ |
| Emission Maximum (λem) | 410 nm | 0.1 M H₂SO₄ |
| Quantum Yield (Φ) | 0.963 | 0.1 M H₂SO₄ |
| Stokes Shift | 54 nm | 0.1 M H₂SO₄ |
| Molar Absorptivity (ε) | 4891 M⁻¹cm⁻¹ | 0.1 M H₂SO₄ |
Data sourced from studies on 1-(isoquinolin-3-yl)azetidin-2-one.[4][5]
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Proteins in Cell Lysate via CuAAC
This protocol describes the labeling of proteins that have been metabolically engineered to incorporate an azide-containing amino acid (e.g., azidohomoalanine, AHA) in place of methionine.
Materials:
-
Cells cultured with an azide-containing amino acid.
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors).
-
This compound (resuspended in DMSO).
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water).
-
Sodium ascorbate solution (freshly prepared, e.g., 100 mM in water).
-
Phosphate-Buffered Saline (PBS).
-
Protein purification materials (e.g., SDS-PAGE gels, affinity columns).
Methodology:
-
Cell Lysis:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
-
-
Click Reaction (CuAAC):
-
In a microcentrifuge tube, combine the following in order:
-
Protein lysate (e.g., 50 µg of total protein).
-
This compound (final concentration of 100 µM).
-
CuSO₄ (final concentration of 1 mM).
-
THPTA (final concentration of 5 mM).
-
-
Vortex briefly to mix.
-
Add freshly prepared sodium ascorbate (final concentration of 5 mM) to initiate the reaction.
-
Incubate the reaction at room temperature for 1 hour, protected from light.
-
-
Protein Analysis:
-
The labeled proteins can be analyzed by SDS-PAGE. The fluorescently labeled proteins can be visualized directly in the gel using a UV transilluminator or a gel imager equipped with an appropriate filter set for the isoquinoline fluorophore (excitation ~356 nm).
-
Alternatively, labeled proteins can be purified using methods appropriate for the protein of interest.
-
Protocol 2: In-Cell Labeling and Fluorescence Microscopy Imaging
This protocol details the procedure for labeling azide-modified proteins directly within fixed cells for subsequent fluorescence microscopy.
Materials:
-
Cells grown on glass coverslips and treated with an azide-containing amino acid.
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
0.5% Triton X-100 in PBS for permeabilization.
-
Blocking Buffer (e.g., 3% BSA in PBS).
-
Click reaction components (as in Protocol 1).
-
Nuclear counterstain (e.g., DAPI).
-
Antifade mounting medium.
Methodology:
-
Cell Fixation and Permeabilization:
-
Wash cells on coverslips three times with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
In-Cell Click Reaction:
-
Prepare the click reaction cocktail. For a 100 µL reaction volume:
-
85 µL PBS
-
5 µL this compound (from a 2 mM stock in DMSO for a final concentration of 100 µM).
-
5 µL CuSO₄:THPTA complex (pre-mixed 1:5 molar ratio, final concentrations of 1 mM CuSO₄ and 5 mM THPTA).
-
5 µL freshly prepared Sodium Ascorbate (from a 100 mM stock for a final concentration of 5 mM).
-
-
Add the click reaction cocktail to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Staining and Mounting:
-
(Optional) If desired, perform immunofluorescence staining for other proteins of interest at this stage.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope equipped with a DAPI filter set (for the nucleus) and a filter set appropriate for the isoquinoline fluorophore (e.g., excitation around 350-370 nm and emission around 400-450 nm).
-
Mandatory Visualizations
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Functionalization of Biomolecules Using 1-Ethynylisoquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Ethynylisoquinoline is a versatile bifunctional molecule poised for significant applications in bioconjugation and chemical biology. Its terminal alkyne group serves as a reactive handle for "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the covalent labeling of azide-modified biomolecules.[1][2] The isoquinoline core is a well-established fluorophore, and its derivatives are known for their intrinsic fluorescent properties, making this compound a potential candidate for creating fluorescent probes for bioimaging.[3][4][5][6] These application notes provide an overview of the potential uses of this compound and detailed protocols for its application in labeling proteins and cells.
Section 1: Principle of Bioconjugation via Click Chemistry
The primary method for utilizing this compound in bioconjugation is through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction forms a stable triazole linkage between the terminal alkyne of this compound and an azide group previously incorporated into a target biomolecule (e.g., a protein, nucleic acid, or glycan).[1][7] The reaction is highly efficient, specific, and biocompatible, making it a cornerstone of modern bioconjugation techniques.[8][9]
The general mechanism involves the in-situ reduction of a Cu(II) salt (like CuSO₄) by a reducing agent (typically sodium ascorbate) to the catalytic Cu(I) species.[9] This Cu(I) ion then coordinates with the terminal alkyne of this compound, facilitating its reaction with the azide on the target biomolecule to form the 1,4-disubstituted triazole product.[1]
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. confluore.com.cn [confluore.com.cn]
- 9. broadpharm.com [broadpharm.com]
Application Note: Purification of 1-Ethynylisoquinoline by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 1-ethynylisoquinoline using column chromatography, a fundamental technique for the isolation of compounds in organic synthesis. The protocol is designed to be a practical guide for researchers in academic and industrial settings.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science, often synthesized via Sonogashira coupling of a 1-haloisoquinoline with a protected acetylene followed by deprotection, or directly with an acetylene equivalent. Following synthesis, the crude product typically contains unreacted starting materials, catalysts, and byproducts. Column chromatography is an effective method for isolating the desired this compound from these impurities, yielding a product of high purity suitable for subsequent applications. This protocol outlines the use of silica gel flash column chromatography for this purpose.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase while being moved through the column by a mobile phase.[1] In this case, silica gel, a polar adsorbent, serves as the stationary phase. The mobile phase, or eluent, is a mixture of solvents with a specific polarity. Non-polar compounds have a weaker interaction with the silica gel and are eluted more quickly by the mobile phase, while more polar compounds are retained on the column for longer.[2] By carefully selecting the eluent composition, this compound can be effectively separated from more polar and less polar impurities.
Data Presentation
Successful purification is contingent on selecting an appropriate eluent system, which is typically determined by preliminary thin-layer chromatography (TLC). The goal is to achieve a retention factor (Rf) for this compound in the range of 0.2-0.35, which generally provides the best separation in column chromatography.[3]
Table 1: Eluent System and Expected Rf Values for TLC Analysis
| Compound/Impurity | Expected Polarity | Example Eluent System (Petroleum Ether:Ethyl Acetate) | Target Rf |
| Less Polar Impurities (e.g., homocoupled alkyne) | Low | 10:1 | > 0.4 |
| This compound | Moderate | 10:1 to 5:1 | 0.2 - 0.35 |
| More Polar Impurities (e.g., starting materials) | High | 5:1 | < 0.2 |
Note: The optimal eluent ratio should be determined experimentally. The ratios provided are a suggested starting point.
Experimental Protocols
This section details the necessary steps for the purification of this compound, from initial TLC analysis to the final isolation of the pure compound.
Materials and Equipment
-
Crude this compound
-
Silica gel for flash chromatography (230-400 mesh)
-
Petroleum ether or hexanes (reagent grade)
-
Ethyl acetate (reagent grade)
-
Dichloromethane (for sample loading)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed)
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Collection tubes or flasks
-
Rotary evaporator
Step 1: Method Development using Thin-Layer Chromatography (TLC)
-
Prepare several eluent mixtures with varying ratios of petroleum ether and ethyl acetate (e.g., 20:1, 15:1, 10:1, 5:1).
-
Dissolve a small amount of the crude this compound in a few drops of dichloromethane.
-
Spot the dissolved crude mixture onto a TLC plate.
-
Develop the TLC plates in the different eluent mixtures.
-
Visualize the developed plates under a UV lamp.
-
Identify the eluent system that provides an Rf value of approximately 0.2-0.35 for the this compound spot and good separation from other spots.
Step 2: Column Preparation (Slurry Method)
-
Securely clamp the chromatography column in a vertical position.
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the chosen eluent. The amount of silica gel should be 50-100 times the weight of the crude sample.
-
Pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and ensure even packing.
-
Open the stopcock to allow some of the eluent to drain, which helps in packing the silica gel. Do not let the eluent level fall below the top of the silica gel.
-
Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed from disturbance during sample and eluent addition.
-
Drain the excess eluent until the level is just above the top layer of sand.
Step 3: Sample Loading (Dry Loading Recommended)
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude sample) to the solution.
-
Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the prepared column.
-
Gently tap the column to settle the sample layer.
Step 4: Elution and Fraction Collection
-
Carefully add the eluent to the top of the column, taking care not to disturb the top layer of sand.
-
Open the stopcock and begin collecting the eluting solvent (fractions) in test tubes or flasks.
-
Maintain a constant level of eluent at the top of the column to avoid the column running dry.
-
Apply gentle air pressure to the top of the column (flash chromatography) to maintain a steady flow rate.
-
Monitor the separation by periodically collecting a small drop from the column outlet and spotting it on a TLC plate. Develop and visualize the TLC plate to track the elution of the compounds.
Step 5: Isolation of Pure this compound
-
Once the TLC analysis shows that the fractions containing this compound have been collected, combine these fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
The resulting solid or oil is the purified this compound.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR spectroscopy, mass spectrometry).
Workflow and Logic Diagrams
Caption: Workflow for the purification of this compound.
Caption: Decision tree for eluent selection based on TLC results.
References
Application Notes and Protocols for the Characterization of 1-Ethynylisoquinoline Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of 1-ethynylisoquinoline and its derivatives, which are of significant interest in medicinal chemistry and drug development. The protocols outlined below detail the standard analytical techniques used to confirm the structure, purity, and properties of these compounds.
Introduction
This compound is a versatile building block in organic synthesis, primarily utilized in the construction of more complex molecular architectures through reactions such as Sonogashira couplings and azide-alkyne cycloadditions (click chemistry). Its derivatives have shown promise as potent biological agents, including as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and topoisomerase pathways. Accurate and thorough characterization of these molecules is critical for establishing structure-activity relationships (SAR) and ensuring the reliability of biological data.
Spectroscopic and Spectrometric Characterization
A suite of spectroscopic and spectrometric techniques is employed to elucidate the structure and confirm the identity of this compound products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of this compound derivatives in solution. Both ¹H and ¹³C NMR are essential for a complete assignment.
Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Derivatives
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Ethynyl-H | 3.0 - 3.5 | s |
| Aromatic-H | 7.0 - 9.0 | m |
| Substituent Protons | Variable | Variable |
Note: Chemical shifts are referenced to a residual solvent peak. Values can vary based on the solvent and substituents.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Derivatives
| Carbon | Chemical Shift (δ, ppm) |
| C≡CH | 80 - 90 |
| C ≡CH | 75 - 85 |
| Aromatic-C | 120 - 150 |
| Substituent Carbons | Variable |
Note: These are approximate ranges and can be influenced by substituents and the solvent used.
-
Sample Preparation: Dissolve 5-10 mg of the this compound product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup:
-
Use a spectrometer operating at a frequency of 400 MHz or higher for better resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (can range from hundreds to thousands).
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
-
2D NMR (Optional but Recommended): For complex structures, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to assign protonated and quaternary carbons, respectively.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the this compound product and to gain structural information from its fragmentation pattern.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | m/z (calculated) | Fragmentation Pattern |
| [M+H]⁺ | 154.0651 | Loss of acetylene (C₂H₂), loss of HCN |
| [M]⁺˙ | 153.0578 | Similar fragmentation to the protonated molecule |
Note: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate can be added to promote ionization.
-
Instrument Setup:
-
Use an ESI source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).
-
Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
For fragmentation analysis (MS/MS), select the precursor ion ([M+H]⁺) and apply collision-induced dissociation (CID).
-
-
Data Analysis:
-
Determine the m/z of the molecular ion and compare it with the calculated value.
-
Analyze the fragmentation pattern to confirm the presence of the isoquinoline core and the ethynyl group. The loss of neutral molecules like acetylene and HCN are characteristic fragmentation pathways for isoquinoline alkaloids.[1]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the this compound product, particularly the characteristic alkyne and aromatic vibrations.
Table 4: Characteristic FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| C≡C-H | C-H stretch | 3300 - 3250 | Sharp, Medium |
| C≡C | C≡C stretch | 2150 - 2100 | Sharp, Weak to Medium |
| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium |
| Aromatic C=C | C=C stretch | 1600 - 1450 | Medium to Strong |
Note: The exact positions of the peaks can be influenced by the molecular environment.
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
Liquid/Oil Samples: Place a drop of the sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet/ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the this compound product.
Table 5: Expected UV-Vis Absorption Maxima for this compound
| Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Ethanol | ~220, ~270, ~320 | Variable |
| Hexane | ~218, ~268, ~318 | Variable |
Note: The absorption maxima and molar absorptivities are sensitive to the solvent and any substituents on the isoquinoline ring.
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, hexane, or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a cuvette with the pure solvent to be used as a reference.
-
-
Data Acquisition:
-
Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.
-
Replace the solvent in the sample cuvette with the sample solution and record the absorption spectrum, typically from 200 to 400 nm.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λ_max).
-
If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).
-
Crystallographic Characterization
Single-Crystal X-ray Diffraction
For crystalline this compound products, single-crystal X-ray diffraction provides unambiguous determination of the solid-state molecular structure, including bond lengths, bond angles, and intermolecular interactions.
-
Crystal Growth: Grow single crystals of suitable size and quality (typically 0.1-0.5 mm in all dimensions) by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
-
Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, accurate molecular structure.
-
Visualizing Experimental Workflows and Biological Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of experiments for characterizing this compound products and their potential mechanisms of action in a biological context.
References
Application Notes and Protocols: Bioorthogonal Labeling Strategies Using 1-Ethynylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 1-Ethynylisoquinoline as a bioorthogonal labeling probe. This molecule serves as a valuable tool for the specific covalent modification of biomolecules in complex biological systems through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.
Introduction to this compound in Bioorthogonal Chemistry
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The CuAAC reaction, where an alkyne and an azide "click" together to form a stable triazole linkage, is a prime example of such a reaction. This compound is an aromatic alkyne that can be utilized as a bioorthogonal probe. Upon reaction with an azide-modified biomolecule, it forms a stable, fluorescent triazole adduct, enabling visualization and tracking. The isoquinoline moiety can impart favorable photophysical properties to the resulting conjugate, making it a potentially useful tool for bioimaging applications.[1][2][3]
Key Applications
-
Fluorescent Labeling of Proteins: Introduction of an azide-bearing unnatural amino acid into a protein of interest allows for subsequent labeling with this compound. This enables visualization of protein localization and trafficking within cells.
-
Nucleic Acid Labeling: Metabolic incorporation of azide-modified nucleosides into DNA or RNA can be followed by CuAAC with this compound for the fluorescent detection of nucleic acid synthesis and localization.
-
Glycan Imaging: Azide-functionalized monosaccharides can be metabolically incorporated into glycans and subsequently labeled with this compound to visualize glycan distribution and dynamics.
-
Drug Development: As a small, bioorthogonal handle, this compound can be incorporated into drug candidates to study their mechanism of action, target engagement, and distribution in cellular and in vivo models.
Quantitative Data Summary
While specific experimental data for this compound is not extensively available in the literature, the following table provides representative values for bioorthogonal labeling experiments based on similar aryl alkynes used in CuAAC reactions. Note: These values should be considered as a starting point, and optimization for specific applications is highly recommended.
| Parameter | Representative Value/Range | Notes |
| Reaction Kinetics (k_app) | 1 - 100 M⁻¹s⁻¹ | Apparent second-order rate constant for CuAAC. Dependent on catalyst, ligand, and reaction conditions. |
| Labeling Efficiency | 70 - 95% | Can be influenced by probe concentration, reaction time, and accessibility of the azide tag. |
| Probe Concentration (in vitro) | 10 - 100 µM | For labeling of purified proteins or biomolecules. |
| Probe Concentration (in cellulo) | 1 - 50 µM | For labeling in live or fixed cells. Lower concentrations are preferred to minimize toxicity. |
| Cytotoxicity (IC50) | > 50 µM | Expected to be low for short incubation times, but should be determined empirically for each cell type and application. |
| Excitation Wavelength (λ_ex) | ~330 - 380 nm | Estimated for the resulting isoquinoline-triazole adduct.[4][5] |
| Emission Wavelength (λ_em) | ~400 - 480 nm | Estimated for the resulting isoquinoline-triazole adduct, likely in the blue region of the spectrum.[4][5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from 1-chloroisoquinoline via a Sonogashira cross-coupling reaction.
Materials:
-
1-Chloroisoquinoline
-
Ethynyltrimethylsilane (TMS-acetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Sonogashira Coupling:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-chloroisoquinoline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous toluene and triethylamine (3.0 eq).
-
Add ethynyltrimethylsilane (1.5 eq) dropwise to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 1-(trimethylsilylethynyl)isoquinoline.
-
-
Deprotection:
-
Dissolve the purified 1-(trimethylsilylethynyl)isoquinoline in anhydrous THF.
-
Add TBAF solution (1.1 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction with water and extract with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
-
Protocol 2: In Vitro Protein Labeling with this compound
This protocol outlines the labeling of a purified protein containing an azide-functionalized unnatural amino acid.
Materials:
-
Azide-modified protein of interest (e.g., containing p-azido-L-phenylalanine) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound stock solution (10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)
-
DMSO
Procedure:
-
Prepare the protein solution to a final concentration of 10-50 µM.
-
Prepare the "Click-iT®" catalyst premix: for a 100 µL reaction, mix 2 µL of 50 mM CuSO₄ and 10 µL of 50 mM THPTA. Let it stand for 5 minutes.
-
To the protein solution, add this compound to a final concentration of 100-500 µM.
-
Add the catalyst premix to the protein-alkyne mixture.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Remove excess reagents by size exclusion chromatography or dialysis.
-
Analyze the labeled protein by SDS-PAGE with in-gel fluorescence scanning and/or mass spectrometry.
Protocol 3: In Cellulo Labeling of Proteins
This protocol describes the labeling of azide-containing proteins in cultured mammalian cells.
Materials:
-
Cells expressing the protein of interest with an incorporated azide-bearing amino acid.
-
Cell culture medium
-
PBS, pH 7.4
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
This compound stock solution (10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)
-
THPTA stock solution (50 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)
-
Hoechst or DAPI for nuclear counterstaining (optional)
-
Mounting medium
Procedure:
-
Culture cells under conditions that promote the incorporation of the azide-bearing amino acid into the protein of interest.
-
Wash the cells twice with PBS.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail. For 1 mL of cocktail, combine:
-
PBS (to 1 mL)
-
This compound to a final concentration of 10-50 µM.
-
CuSO₄ to a final concentration of 100 µM.
-
THPTA to a final concentration of 500 µM.
-
-
Add freshly prepared sodium ascorbate to the cocktail to a final concentration of 5 mM immediately before adding to the cells.
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Wash the cells three times with PBS containing 0.05% Tween-20.
-
(Optional) Counterstain the nuclei with Hoechst or DAPI.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the isoquinoline-triazole adduct (e.g., DAPI or blue channel).
Visualizations
Caption: Experimental workflow for bioorthogonal labeling using this compound.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with this compound.
Safety and Handling
-
This compound and its precursors should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Copper salts can be toxic. Handle with care and dispose of waste according to institutional guidelines.
-
The cytotoxicity of this compound has not been extensively studied. It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration for live-cell experiments.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
- 6. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2'-Deoxyuridine and 5-Bromo-2'-Deoxyurdine to Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-Ethynylisoquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-ethynylisoquinoline. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to help you navigate and resolve common issues, thereby optimizing your reaction yields and ensuring the successful synthesis of this compound.
Sonogashira Coupling Reaction Issues
The Sonogashira coupling is the most prevalent method for the synthesis of this compound, typically involving the reaction of a 1-haloisoquinoline with a terminal alkyne, often (trimethylsilyl)acetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
Question 1: My Sonogashira coupling reaction is resulting in a low yield or no product at all. What are the most common causes?
Answer:
Low yields in the Sonogashira coupling for this compound synthesis can arise from several factors. A systematic approach to troubleshooting is recommended:
-
Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[1] Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Activity: The palladium catalyst, especially Pd(0) species, can be sensitive to air and moisture. Use a fresh batch of catalyst or one that has been stored properly. Catalyst decomposition can sometimes be observed as the formation of a black precipitate ("palladium black").
-
Reactivity of the 1-Haloisoquinoline: The reactivity of the starting material is crucial. The general reactivity order for the halide is I > Br > Cl.[2] 1-Chloroisoquinoline is the least reactive and may require more forcing conditions (higher temperatures, stronger bases, and more active catalyst systems).[2]
-
Purity of Reagents: Ensure all reagents, including the solvent and the amine base, are anhydrous and of high purity. Impurities can poison the catalyst.
-
Choice of Base: An appropriate amine base is necessary to deprotonate the terminal alkyne.[2] Triethylamine (TEA) and diisopropylethylamine (DIPEA) are commonly used. For less reactive halides like 1-chloroisoquinoline, a stronger base may be required.
Question 2: I am observing a significant amount of a side product that I suspect is the homocoupling product of my alkyne. How can I minimize this?
Answer:
The formation of a diacetylene byproduct through Glaser-type homocoupling is a frequent issue in Sonogashira reactions, particularly when using a copper co-catalyst.[1] To mitigate this:
-
Strictly Anaerobic Conditions: As mentioned, oxygen promotes this side reaction. Rigorous degassing of all components is essential.
-
Reduce Copper Catalyst Concentration: High concentrations of the copper(I) co-catalyst can favor the homocoupling pathway.[3] Reducing the amount of CuI may help.
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These methods can eliminate the homocoupling side reaction.[3]
-
Use a Protecting Group: Employing a terminal alkyne with a protecting group, such as (trimethylsilyl)acetylene (TMSA), can prevent homocoupling. The TMS group is then removed in a subsequent step.
Question 3: My reaction with 1-chloroisoquinoline is very sluggish. How can I improve the reaction rate and yield?
Answer:
Due to the lower reactivity of the C-Cl bond, reactions with 1-chloroisoquinoline often require more optimized conditions:
-
Higher Temperatures: Increasing the reaction temperature is a common strategy to drive the reaction to completion. Temperatures in the range of 80-120 °C are often employed.
-
More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be sufficient. Consider using more electron-rich and bulky phosphine ligands, such as XPhos, in combination with a palladium precursor like Pd₂(dba)₃.[4]
-
Choice of Base: A stronger base, such as cesium carbonate (Cs₂CO₃), may be necessary to facilitate the reaction with the less reactive chloride.[4]
Deprotection of Silyl-Protected this compound
Question 4: I have successfully synthesized 1-((trimethylsilyl)ethynyl)isoquinoline, but I am having trouble with the deprotection step to get the terminal alkyne.
Answer:
Low yields or incomplete deprotection of the TMS group can be frustrating. Here are some troubleshooting steps:
-
Reagent Quality: Ensure your deprotecting agent, such as tetrabutylammonium fluoride (TBAF), is of good quality and not hydrated, as water can affect its efficacy.
-
Reaction Time and Temperature: While many TMS deprotections are rapid at room temperature, some may require longer reaction times or gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Solvent: The choice of solvent can be critical. Polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile are commonly used for fluoride-mediated deprotection.[5]
-
Alternative Deprotection Reagents: If TBAF is not effective, consider other fluoride sources like potassium fluoride (KF) with a phase-transfer catalyst or milder basic conditions such as potassium carbonate in methanol. For more sterically hindered silyl groups (less common for TMS), more forcing conditions might be needed.[6]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data for key aspects of the this compound synthesis to aid in the optimization of your experimental setup.
Table 1: Effect of Palladium Catalyst and Ligand on Sonogashira Coupling Yield
| 1-Haloisoquinoline | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1-Bromoisoquinoline | TMSA | PdCl₂(PPh₃)₂ (2) | - | TEA | THF | 50-80 | ~80-90 |
| 1-Chloroisoquinoline | TMSA | Pd₂(dba)₃ (1) | XPhos (4) | Cs₂CO₃ | Dioxane | 100-120 | ~70-85 |
| 1-Iodoisoquinoline | Phenylacetylene | Pd(PPh₃)₄ (2) | - | TEA | DMF | RT | >90 |
Data is compiled from typical Sonogashira reaction outcomes for similar substrates and may require optimization for specific experimental conditions.[4][7]
Table 2: Influence of Base and Solvent on Reaction Yield
| 1-Haloisoquinoline | Alkyne | Catalyst System | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1-Bromoisoquinoline | TMSA | Pd/Cu | TEA (2-3) | THF | 60 | High |
| 1-Bromoisoquinoline | TMSA | Pd/Cu | DIPEA (2-3) | DMF | 60 | High |
| 1-Chloroisoquinoline | TMSA | Pd/XPhos | K₂CO₃ (2) | 1,4-Dioxane | 110 | Moderate |
| 1-Chloroisoquinoline | TMSA | Pd/XPhos | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | Good |
This table illustrates general trends. Optimal conditions should be determined experimentally.[2][4]
Experimental Protocols
Protocol 1: Synthesis of 1-((Trimethylsilyl)ethynyl)isoquinoline from 1-Bromoisoquinoline
This protocol describes a standard procedure for the copper-palladium co-catalyzed Sonogashira coupling.
Materials:
-
1-Bromoisoquinoline (1.0 equiv)
-
(Trimethylsilyl)acetylene (TMSA) (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equiv)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 1-bromoisoquinoline, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent to dissolve the solids.
-
Add the amine base.
-
Add (trimethylsilyl)acetylene dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection of 1-((Trimethylsilyl)ethynyl)isoquinoline
Materials:
-
1-((Trimethylsilyl)ethynyl)isoquinoline (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve 1-((trimethylsilyl)ethynyl)isoquinoline in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo.
-
Dilute the residue with diethyl ether or ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate in vacuo to yield the crude this compound.
-
Purify the crude product by flash column chromatography if necessary.[5]
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in Sonogashira coupling.
Caption: Experimental workflow for this compound synthesis.
References
Troubleshooting low yield in Sonogashira coupling of 1-haloisoquinoline
Welcome to the technical support center for troubleshooting Sonogashira coupling reactions involving 1-haloisoquinolines. This guide provides answers to frequently asked questions (FAQs) and detailed troubleshooting steps to help you overcome challenges related to low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My Sonogashira coupling with a 1-haloisoquinoline is resulting in a low yield or failing completely. What are the most common initial checks?
Answer: Low yields in Sonogashira couplings, especially with heteroaromatic halides like 1-haloisoquinolines, can stem from several factors. The nitrogen atom in the isoquinoline ring can coordinate with the palladium catalyst, potentially inhibiting its catalytic activity. Start by assessing these primary areas: the quality of reagents and solvents, the effectiveness of the inert atmosphere, and the reactivity of your specific halide.
Troubleshooting Steps:
-
Reagent and Solvent Quality: Ensure all reagents are of high purity. The amine base should be freshly distilled or filtered through alumina to remove impurities.[1] Solvents must be anhydrous and thoroughly degassed to remove oxygen, which can promote the undesirable homocoupling (Glaser coupling) of the terminal alkyne.[1][2]
-
Inert Atmosphere: The reaction is highly sensitive to oxygen.[2] Ensure your reaction setup (e.g., Schlenk line or glovebox) provides a strictly inert atmosphere (Nitrogen or Argon). Use techniques like freeze-pump-thaw cycles to degas the reaction mixture effectively, especially when using solvents like THF which can form peroxides.[1]
-
Halide Reactivity: The C-X bond strength is a critical factor. The reactivity order for the oxidative addition step is I > Br > OTf >> Cl.[2] Couplings with 1-iodoisoquinoline are generally most efficient and can often proceed at room temperature, while 1-bromoisoquinolines may require heating.[2] 1-Chloroisoquinolines are significantly less reactive and typically require specialized, bulky, and electron-rich phosphine ligands and higher temperatures to achieve good yields.[3]
Question 2: I am using 1-chloroisoquinoline and getting very low conversion. How can I optimize the reaction for this less reactive halide?
Answer: The low reactivity of aryl chlorides is due to the strong C-Cl bond, which makes the rate-limiting oxidative addition step very slow.[2] To overcome this, the catalytic system must be enhanced. This typically involves using more reactive palladium sources, specific ligands that facilitate oxidative addition, and more forcing reaction conditions.
Troubleshooting Steps:
-
Choice of Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ may be inefficient. Switch to a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand.[3][4] Ligands such as XPhos, SPhos, or P(t-Bu)₃ are known to be effective for coupling aryl chlorides as they promote the formation of the active monoligated Pd(0) species.[3]
-
Increase Catalyst Loading: For unreactive chlorides, increasing the palladium catalyst loading (e.g., from 1-2 mol% to 5 mol%) can improve yields, though this should be a last resort due to cost.[2]
-
Elevated Temperature: Reactions involving aryl chlorides often require higher temperatures (e.g., 100-120 °C) to drive the reaction to completion.[4]
-
Copper-Free Conditions: For challenging substrates, copper-free Sonogashira protocols can sometimes offer better results by avoiding side reactions associated with the copper co-catalyst.[3][5] These systems rely on a strong base to facilitate the deprotonation of the alkyne.[3]
Question 3: My reaction turns black and a precipitate forms, resulting in a low yield. What is causing this?
Answer: The formation of a black precipitate is typically palladium black, which results from the decomposition of the palladium catalyst.[1] This inactive form of palladium will halt the catalytic cycle. This is often caused by impurities, inappropriate solvent choice, or reaction temperatures being too high for the catalyst's stability.
Troubleshooting Steps:
-
Check Reagent Purity: Ensure the absence of impurities in your starting materials, base, and solvent.
-
Solvent Choice: Some solvents are more prone to causing catalyst decomposition. For instance, THF has been anecdotally reported to promote the formation of palladium black in some cases.[1] Consider switching to a different solvent such as DMF, dioxane, or acetonitrile.[6][7]
-
Optimize Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Try lowering the reaction temperature. For aryl bromides, a temperature around 60-80 °C is often sufficient.
-
Ligand Stability: Ensure your phosphine ligand is not degrading. Phosphine ligands can be sensitive to air and moisture.
Question 4: I am observing a significant amount of alkyne homocoupling (Glaser product). How can I minimize this side reaction?
Answer: The homocoupling of terminal alkynes to form a diyne is a major side reaction in Sonogashira couplings, catalyzed by the copper(I) salt in the presence of oxygen.[2][8]
Troubleshooting Steps:
-
Rigorous Exclusion of Oxygen: This is the most critical step. Ensure your solvents and reagents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere throughout.[1]
-
Minimize Copper(I) Catalyst: Use the minimum effective amount of the copper co-catalyst (e.g., 1-5 mol%).
-
Switch to a Copper-Free Protocol: The most effective way to eliminate Glaser coupling is to perform the reaction without a copper co-catalyst.[5][9][10] These protocols typically require a stronger base (e.g., Cs₂CO₃, K₃PO₄) and may use different ligands.[11]
Data Presentation: Impact of Reaction Parameters on Yield
The following tables summarize the expected impact of different components on the Sonogashira coupling yield with 1-haloisoquinolines, based on established chemical principles.
Table 1: Effect of Halide on Representative Yield
| 1-Haloisoquinoline | Relative Reactivity | Typical Yield (%) |
| 1-Iodoisoquinoline | High | 85 - 98% |
| 1-Bromoisoquinoline | Medium | 60 - 85% |
| 1-Chloroisoquinoline | Low | 10 - 50% |
| Yields for 1-chloroisoquinoline are highly dependent on the use of specialized ligands and conditions.[3] |
Table 2: Common Conditions for Sonogashira Coupling
| Component | Example | Role / Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | The active species is Pd(0). Pd(II) sources are pre-catalysts that are reduced in situ.[2] |
| Copper Co-catalyst | CuI | Activates the alkyne but can promote homocoupling if oxygen is present.[2] |
| Ligand | PPh₃, P(t-Bu)₃, XPhos | Stabilizes the Pd catalyst. Bulky, electron-rich ligands are needed for less reactive halides.[3] |
| Base | Et₃N, DIPEA, Cs₂CO₃ | Neutralizes the HX generated and deprotonates the alkyne (especially in copper-free systems).[2][3] |
| Solvent | THF, DMF, Dioxane, Toluene | Must be anhydrous and degassed. Choice can affect catalyst stability and reaction rate.[6][11] |
Visual Troubleshooting and Workflow Diagrams
The following diagrams illustrate the general workflow for troubleshooting and the catalytic cycle.
Caption: Troubleshooting workflow for low yield in Sonogashira couplings.
Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling
This protocol is a starting point for the coupling of a 1-bromo or 1-iodoisoquinoline.
Materials:
-
1-Haloisoquinoline (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 1-haloisoquinoline, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the triethylamine and the terminal alkyne.
-
Stir the reaction mixture at room temperature (for 1-iodoisoquinoline) or heat to 60-80 °C (for 1-bromoisoquinoline).
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove catalyst residues and salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling for 1-Chloroisoquinoline
This protocol is adapted for less reactive aryl chlorides and aims to minimize side reactions.[4]
Materials:
-
1-Chloroisoquinoline (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4-5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, XPhos, and Cs₂CO₃ to a dry Schlenk tube or reaction vial.
-
Add the 1-chloroisoquinoline and the anhydrous, degassed solvent.
-
Stir the mixture for 10-15 minutes to allow for catalyst pre-formation.
-
Add the terminal alkyne and seal the vessel.
-
Heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, cool to room temperature and follow the workup and purification steps described in Protocol 1.[4]
References
- 1. reddit.com [reddit.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Ethynylisoquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-ethynylisoquinoline. The following information is designed to address common issues encountered during this synthetic process, with a focus on identifying and mitigating byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the synthesis of this compound via Sonogashira coupling?
A1: The most prevalent byproduct is the homocoupled alkyne, also known as a diyne, which arises from the Glaser coupling of the terminal alkyne starting material. This is particularly common when using a copper(I) co-catalyst in the presence of oxygen. Other potential byproducts include:
-
Dehalogenation product: Formation of isoquinoline from the starting 1-haloisoquinoline.
-
Solvent-related byproducts: Depending on the solvent and reaction conditions, byproducts derived from the solvent can be observed.
-
Oligomers/Polymers: Under certain conditions, polymerization of the alkyne can lead to insoluble materials.
-
Palladium black: Precipitation of palladium metal, indicating catalyst decomposition, which can lead to incomplete reaction and a complex mixture.
Q2: My Sonogashira reaction is sluggish or fails to go to completion. What are the likely causes?
A2: Several factors can contribute to a sluggish or incomplete reaction:
-
Inactive Catalyst: The palladium catalyst may be deactivated. This can be due to the quality of the catalyst, the presence of impurities, or decomposition during the reaction. The nitrogen atom in the isoquinoline ring can also coordinate to the palladium center, inhibiting its catalytic activity.
-
Poor Quality Reagents: The 1-haloisoquinoline, alkyne, solvent, and base should be of high purity and anhydrous.
-
Insufficient Degassing: Oxygen can promote the unwanted Glaser homocoupling and can also lead to catalyst decomposition.
-
Inappropriate Reaction Temperature: The optimal temperature is crucial for the reaction to proceed efficiently without significant decomposition.
-
Incorrect Stoichiometry: The ratio of reactants, catalyst, co-catalyst, and base can significantly impact the reaction outcome.
Q3: How can I minimize the formation of the homocoupled diyne byproduct?
A3: Minimizing the Glaser homocoupling byproduct is a critical aspect of optimizing the synthesis of this compound. The following strategies are effective:
-
Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen) and maintain an inert atmosphere throughout the reaction.
-
Copper-Free Conditions: Employing a copper-free Sonogashira protocol can eliminate the primary pathway for Glaser coupling.
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.
-
Use of a Protecting Group: Using a protected alkyne, such as (trimethylsilyl)acetylene, followed by a deprotection step, can prevent homocoupling.
Troubleshooting Guides
Issue 1: Significant Formation of Alkyne Homocoupling Byproduct
Illustrative Data on Byproduct Formation:
The following table provides illustrative data on the effect of reaction conditions on the product distribution in a Sonogashira coupling of 1-chloroisoquinoline with a terminal alkyne.
| Entry | Catalyst System | Degassing Method | Yield of this compound (%) | Yield of Homocoupled Diyne (%) |
| 1 | Pd(PPh₃)₄ / CuI | N₂ bubbling (15 min) | 65 | 25 |
| 2 | Pd(PPh₃)₄ / CuI | Freeze-Pump-Thaw (3 cycles) | 85 | <5 |
| 3 | Pd(dba)₂ / XPhos (Copper-Free) | N₂ bubbling (15 min) | 90 | <2 |
Note: This data is illustrative and actual results may vary depending on the specific substrates and reaction conditions.
Troubleshooting Workflow for Alkyne Homocoupling:
Caption: Troubleshooting workflow for minimizing alkyne homocoupling.
Issue 2: Low or No Conversion of 1-Haloisoquinoline
Troubleshooting Workflow for Low Conversion:
Caption: Troubleshooting workflow for low reaction conversion.
Experimental Protocols
Representative Protocol for the Synthesis of this compound via Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of 1-chloroisoquinoline with (trimethylsilyl)acetylene, followed by deprotection.
Materials:
-
1-Chloroisoquinoline
-
(Trimethylsilyl)acetylene
-
Palladium(II) bis(triphenylphosphine) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 1-chloroisoquinoline (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.05 eq.).
-
Solvent and Reagent Addition: Add anhydrous THF and freshly distilled Et₃N. The mixture is typically stirred at room temperature for 15 minutes.
-
Alkyne Addition: Add (trimethylsilyl)acetylene (1.5 eq.) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NH₄Cl and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification of Silylated Product: Purify the crude product by column chromatography on silica gel to obtain 1-((trimethylsilyl)ethynyl)isoquinoline.
-
Deprotection: Dissolve the purified 1-((trimethylsilyl)ethynyl)isoquinoline in THF. Add TBAF solution (1.1 eq.) and stir at room temperature. Monitor the reaction by TLC.
-
Final Work-up and Purification: Upon completion, quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography to yield this compound.
Improving the stability of 1-Ethynylisoquinoline in solution
Welcome to the Technical Support Center for 1-Ethynylisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Rapid Degradation of this compound in Solution
Question: My this compound solution is losing potency rapidly, as confirmed by HPLC analysis. What are the potential causes and how can I mitigate this?
Answer: Rapid degradation of this compound is a common issue and can be attributed to several factors. The ethynyl group is susceptible to oxidative degradation, and the isoquinoline ring can be sensitive to pH and light.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Oxidative Degradation | The ethynyl group can be oxidized.[1][2] - Solution: De-gas your solvent by sparging with an inert gas (e.g., argon or nitrogen) before preparing the solution. Work under an inert atmosphere whenever possible. Consider adding antioxidants, but verify their compatibility with your experimental system. |
| pH Instability | The stability of isoquinoline and related compounds can be highly pH-dependent.[3] Extreme pH values (both acidic and basic) can catalyze hydrolysis or other degradation pathways. - Solution: Prepare your solutions in a buffered system. Conduct a pH stability study to determine the optimal pH range for this compound. Start with a neutral pH (around 7) and test a range of acidic and basic buffers. |
| Photodegradation | Aromatic and conjugated systems like this compound can be susceptible to degradation upon exposure to light, particularly UV light. - Solution: Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil. Minimize exposure to ambient light during handling. |
| Solvent Effects | The choice of solvent can significantly impact the stability of your compound.[1] Protic solvents may participate in degradation reactions. - Solution: If possible, use aprotic solvents. If aqueous solutions are necessary, ensure they are buffered and de-gassed. Evaluate the stability in a few different compatible solvents to find the most suitable one for your application. |
| Temperature Effects | Higher temperatures accelerate the rate of chemical degradation.[4] - Solution: Store your stock and working solutions at low temperatures (e.g., 2-8 °C or -20 °C). Avoid repeated freeze-thaw cycles by aliquoting your stock solution. |
Issue 2: Appearance of Unknown Peaks in Chromatogram
Question: I am observing new peaks in my HPLC/GC-MS analysis of a this compound solution over time. How can I identify these and prevent their formation?
Answer: The appearance of new peaks indicates the formation of degradation products. A systematic approach, known as a forced degradation study, can help identify these products and understand the degradation pathways.
Logical Workflow for Investigating Degradation Products:
Caption: A logical workflow for the identification and mitigation of degradation products.
By subjecting your this compound solution to controlled stress conditions (e.g., acid, base, oxidation, heat, light), you can accelerate the formation of degradation products and identify them using mass spectrometry.[5] This information will reveal the compound's liabilities and guide you in selecting the appropriate storage and handling conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For long-term storage, it is advisable to prepare stock solutions in a high-quality, dry aprotic solvent such as anhydrous DMSO or DMF. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and contamination.
Q2: How should I store my this compound solutions?
A2: Store stock solutions at -20°C or lower in tightly sealed amber vials under an inert atmosphere. Working solutions, if aqueous, should be freshly prepared for each experiment. If they must be stored, keep them at 2-8°C for a short period (to be determined by a stability study) and protected from light.
Q3: Are there any known stabilizing agents for this compound?
A3: While specific data for this compound is limited, general strategies for stabilizing acetylenic compounds can be applied. These include the use of antioxidants to prevent oxidative degradation. However, the compatibility of any additive must be verified for your specific application.
Q4: How can I quantify the stability of my this compound solution?
A4: The stability of your solution can be quantified by determining the half-life (t½) of this compound under your specific storage conditions.[6][7] This involves monitoring the concentration of the compound over time using a validated stability-indicating analytical method, such as HPLC.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation pathways and products.
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (or other appropriate buffer)
-
HPLC system with UV or DAD detector and/or a Mass Spectrometer
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at 60°C for a specified time.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~100 µg/mL. Keep at room temperature for a specified time.
-
Thermal Degradation: Store the stock solution (or a solid sample) in an oven at a high temperature (e.g., 70°C) for a specified time.
-
Photolytic Degradation: Expose the solution in a photostability chamber to light as per ICH guidelines.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC-UV/MS method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the degradation products.
Workflow for Forced Degradation Study:
Caption: A flowchart of the experimental workflow for a forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
HPLC system with DAD or UV detector
-
C18 reverse-phase column
-
Acetonitrile, methanol (HPLC grade)
-
Buffers (e.g., phosphate, acetate)
-
Stressed samples from the forced degradation study
Methodology:
-
Initial Method Development:
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile).
-
Detection: Monitor at a wavelength where this compound has maximum absorbance.
-
-
Method Optimization:
-
Inject a mixture of the stressed samples to create a chromatogram containing the parent compound and all major degradation products.
-
Adjust the gradient slope, mobile phase pH, and organic modifier to achieve adequate resolution between all peaks.
-
-
Method Validation:
-
Once optimized, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8]
-
Example Stability Data Table:
The following table is an example of how to present quantitative stability data. The values are illustrative and should be replaced with your experimental data.
| Condition | Time (days) | Concentration of this compound (µg/mL) | % Remaining | Degradation Products (% Peak Area) |
| Control (4°C, dark) | 0 | 100.2 | 100.0 | Not Detected |
| 7 | 99.8 | 99.6 | Not Detected | |
| 14 | 99.5 | 99.3 | Not Detected | |
| 30 | 98.9 | 98.7 | < 0.1 | |
| Room Temp (25°C, light) | 0 | 100.2 | 100.0 | Not Detected |
| 7 | 92.1 | 91.9 | DP1: 3.5%, DP2: 4.1% | |
| 14 | 85.3 | 85.1 | DP1: 6.8%, DP2: 7.5% | |
| 30 | 72.4 | 72.3 | DP1: 12.1%, DP2: 14.8% | |
| 40°C, dark | 0 | 100.2 | 100.0 | Not Detected |
| 7 | 88.5 | 88.3 | DP3: 8.2% | |
| 14 | 78.1 | 77.9 | DP3: 15.6% | |
| 30 | 60.7 | 60.6 | DP3: 28.9% |
References
- 1. Effect of Organic Solvents on the Activity, Stability and Secondary Structure of asclepain cI, Using FTIR and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 4. mdpi.com [mdpi.com]
- 5. database.ich.org [database.ich.org]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Elimination Half-Life of Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Technical Support Center: Purification of 1-Ethynylisoquinoline
Welcome to the technical support center for the purification of 1-Ethynylisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route. A prevalent method for synthesizing this compound is the Sonogashira coupling of a 1-haloisoquinoline (typically 1-bromo- or 1-iodoisoquinoline) with a protected or terminal alkyne.[1][2]
Common Impurities from Sonogashira Coupling:
-
Unreacted Starting Materials: Residual 1-haloisoquinoline is a common impurity.
-
Homocoupled Alkyne: The terminal alkyne can couple with itself to form a dimer (e.g., 1,4-bis(trimethylsilyl)-1,3-butadiyne if using trimethylsilylacetylene). This is more likely if a copper co-catalyst is used.
-
Catalyst Residues: Palladium and copper catalyst residues may be present.
-
Solvent and Reagents: Residual solvents (like THF or triethylamine) and other reagents can be carried through the workup.[3]
Q2: My this compound seems to be decomposing during column chromatography on silica gel. Is this a known issue?
A2: While not extensively documented specifically for this compound, terminal alkynes and nitrogen-containing heterocycles can sometimes be sensitive to the acidic nature of standard silica gel.[4][5] This can lead to degradation or irreversible adsorption to the stationary phase.
Q3: What is a good starting point for developing a column chromatography method for this compound purification?
A3: A good starting point is to use Thin Layer Chromatography (TLC) to screen for an appropriate solvent system.[5] Begin with a non-polar solvent like hexanes and gradually increase the polarity with a more polar solvent like ethyl acetate. The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for this compound on a TLC plate.[5]
Q4: I am having trouble getting my this compound to crystallize. What can I do?
A4: Crystallization is dependent on finding a suitable solvent or solvent system where the compound is soluble at high temperatures but insoluble at lower temperatures.[6] If your compound is "oiling out" or failing to crystallize, you can try several techniques:
-
Scratching the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites.
-
Seeding the solution with a tiny crystal of pure this compound.
-
Slowly cooling the solution.
-
Using a solvent/anti-solvent system. Dissolve the compound in a good solvent and slowly add a poor solvent until the solution becomes cloudy, then gently heat until it is clear again before allowing it to cool slowly.[7]
Troubleshooting Guides
Column Chromatography
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No compound eluting from the column | 1. The mobile phase is not polar enough.2. The compound may have decomposed on the silica gel.3. The compound is irreversibly adsorbed. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[5]2. Test the stability of your compound on a silica TLC plate before running the column.[5] If it decomposes, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base (e.g., by adding 0.1-1% triethylamine to the eluent).[5]3. For very polar compounds, consider a more polar solvent system like dichloromethane/methanol. |
| Poor separation of product and impurities | 1. The mobile phase polarity is too high or too low.2. The column was not packed properly.3. The sample was loaded improperly. | 1. Optimize the solvent system using TLC to achieve a good separation between the spots of your product and impurities. An optimal Rf for the product is around 0.25-0.35.[5]2. Ensure the column is packed uniformly without any cracks or air bubbles.[8]3. Load the sample in a minimal amount of solvent to ensure a narrow band at the start of the chromatography.[9] |
| Streaking or tailing of spots on TLC/column | 1. The compound is acidic or basic.2. The sample is overloaded on the column. | 1. For basic compounds like isoquinolines, adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can improve the peak shape.[5]2. Reduce the amount of crude material loaded onto the column. |
Recrystallization
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing | 1. The solution is too concentrated.2. The solution is being cooled too quickly.3. The melting point of the compound is lower than the boiling point of the solvent.[10] | 1. Re-heat the solution and add more solvent to decrease the saturation level, then allow it to cool more slowly.2. Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.3. Try a different solvent with a lower boiling point.[6] |
| No crystals form upon cooling | 1. The solution is not supersaturated (too much solvent was used).2. Nucleation has not occurred. | 1. Carefully evaporate some of the solvent to concentrate the solution and then allow it to cool again.2. Try to induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal. |
| Low recovery of purified product | 1. Too much solvent was used for recrystallization.2. The crystals were filtered before crystallization was complete.3. The product has significant solubility in the cold solvent. | 1. Use the minimum amount of hot solvent required to fully dissolve the crude product.2. Ensure the solution has fully cooled and crystallization has ceased before filtering.3. Cool the solution in an ice bath to minimize the solubility of the product before filtering. Use ice-cold solvent to wash the crystals. |
Experimental Protocols
General Protocol for Column Chromatography Purification
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a solvent like dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate, starting from 9:1).
-
Visualize the spots under UV light to determine the optimal solvent system that gives an Rf value of ~0.25-0.35 for the product and good separation from impurities.[5]
-
-
Column Packing:
-
Plug the bottom of a glass column with a small piece of cotton or glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column, ensuring no air bubbles are trapped.[8]
-
Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica bed.
-
Add another thin layer of sand on top.[9]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase (or a more volatile solvent like dichloromethane).
-
Carefully add the solution to the top of the column.
-
Alternatively, use a "dry loading" technique: dissolve the crude product in a volatile solvent, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and add this powder to the top of the column.[5]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column and begin collecting fractions.
-
Monitor the elution by TLC to identify the fractions containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
General Protocol for Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a small amount of a potential solvent and observe the solubility at room temperature. A good solvent will not dissolve the compound well at room temperature.[7]
-
Heat the mixture to the solvent's boiling point. A suitable solvent will dissolve the compound completely when hot.[6]
-
Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
-
-
Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
If the solution has colored impurities, you may add a small amount of activated charcoal and heat briefly.
-
If charcoal or other solid impurities are present, perform a hot filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once cooled, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[10]
-
Dry the crystals to remove any residual solvent.
-
Visualizations
Caption: A workflow for troubleshooting the purification of this compound.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: Optimizing Sonogashira Reactions for 1-Ethynylisoquinoline Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the Sonogashira coupling reaction for the synthesis of 1-ethynylisoquinoline derivatives. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this specific cross-coupling reaction.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the Sonogashira coupling of halo-isoquinolines with terminal alkynes.
Problem 1: Low to No Product Yield
Low or non-existent yield is a frequent issue. A logical workflow can help identify the root cause.
-
Is the catalyst active?
-
Recommendation: Palladium catalysts, especially Pd(0) complexes like Pd(PPh₃)₄, can degrade upon storage. It is recommended to use a fresh batch of catalyst or one that has been stored under an inert atmosphere. If using a Pd(II) precatalyst such as PdCl₂(PPh₃)₂, ensure that the reaction conditions are suitable for its in-situ reduction to the active Pd(0) species.[1][2]
-
-
Is the ligand appropriate for the substrate?
-
Recommendation: For less reactive aryl chlorides, such as 1-chloroisoquinoline, standard phosphine ligands may not be sufficient. Consider using more electron-rich and bulky ligands, such as N-heterocyclic carbenes (NHCs) or ligands like XPhos, which can enhance the rate of oxidative addition.[3][4]
-
-
Is the copper co-catalyst fresh and used in the correct amount?
-
Recommendation: Copper(I) iodide (CuI) is sensitive to oxidation. Use a freshly opened bottle or a recently purchased batch. While catalytic amounts are necessary, an excess of copper can promote the undesirable homocoupling of the alkyne (Glaser coupling).[5]
-
-
Are the reaction conditions optimal?
-
Temperature: The reactivity of haloisoquinolines follows the general trend I > Br > Cl.[1] While reactions with 1-iodoisoquinoline may proceed at room temperature, 1-bromo and 1-chloroisoquinolines often require heating, with temperatures ranging from 50-110 °C.[6][7]
-
Solvent: Anhydrous and degassed solvents are crucial.[6] Common choices include THF, DMF, and dioxane.[5][6] The choice of solvent can also affect the solubility of the reagents and the stability of the catalyst.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically required to deprotonate the alkyne and neutralize the resulting hydrohalic acid.[6][7] Ensure the base is anhydrous and used in excess (typically 2-3 equivalents).[7]
-
-
Is the nitrogen on the isoquinoline ring interfering with the catalyst?
-
Recommendation: The nitrogen atom in the isoquinoline ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle. The use of bulky ligands on the palladium catalyst can sometimes mitigate this effect. In some cases, N-heterocyclic substrates may require specific catalyst systems to achieve high yields.[1]
-
Problem 2: Significant Formation of Alkyne Homocoupling (Glaser Coupling) Product
The formation of a di-alkyne byproduct is a common side reaction, particularly in copper-catalyzed Sonogashira reactions.
-
Is the reaction being performed under strictly anaerobic conditions?
-
Recommendation: Oxygen promotes the Glaser coupling reaction.[6] It is critical to thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen) and to maintain an inert atmosphere throughout the reaction.
-
-
Have you considered a copper-free protocol?
Problem 3: Formation of Palladium Black
The appearance of a black precipitate is a sign of catalyst decomposition.
-
Is the solvent appropriate?
-
Are the reagents of high purity?
-
Recommendation: Impurities in the starting materials or solvent can lead to catalyst decomposition. Ensure that the haloisoquinoline, alkyne, and base are of high purity.
-
-
Is the reaction temperature too high?
-
Recommendation: While heating is often necessary, excessively high temperatures can lead to thermal decomposition of the catalyst. Monitor the reaction and try to use the minimum temperature required for a reasonable reaction rate.
-
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for haloisoquinolines in the Sonogashira reaction?
A1: The reactivity of the C-X bond in haloisoquinolines follows the order: I > Br > Cl.[1][11] This means that 1-iodoisoquinoline will react under the mildest conditions, often at room temperature, while 1-bromoisoquinoline may require heating, and 1-chloroisoquinoline will typically require higher temperatures and a more specialized catalyst system.[1]
Q2: Can I perform the Sonogashira reaction on a dihalo-isoquinoline and selectively react at one position?
A2: Yes, chemoselective alkynylation is possible. For a substrate like 2-bromo-4-iodo-quinoline, the Sonogashira coupling will preferentially occur at the more reactive C-I bond.[3] This allows for the selective functionalization of one halogen over the other.[11]
Q3: What are the key components of a standard Sonogashira coupling reaction?
A3: A typical Sonogashira reaction includes:
-
An aryl or vinyl halide (e.g., 1-haloisoquinoline).
-
A terminal alkyne (e.g., this compound).
-
A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂).[3][7]
-
A copper(I) co-catalyst (e.g., CuI).[7]
-
An amine base (e.g., triethylamine or DIPEA).[7]
Q4: When should I consider a copper-free Sonogashira reaction?
A4: A copper-free Sonogashira reaction is advisable when the formation of alkyne homocoupling (Glaser coupling) products is a significant issue.[6] It is also beneficial when working with substrates that are sensitive to copper salts. While these reactions avoid the primary cause of homocoupling, they may require careful optimization of the palladium catalyst, ligand, and reaction conditions.[8][9]
Q5: My isoquinoline starting material is poorly soluble. What can I do?
A5: Poor solubility can significantly slow down the reaction. You can try a different solvent system in which your substrate is more soluble, such as DMF or a mixture of solvents.[5] Gently heating the reaction mixture can also improve solubility and reaction rates, but be mindful of potential catalyst decomposition at higher temperatures.
Data Presentation
Table 1: Catalyst and Ligand Systems for Sonogashira Coupling of Halo-Isoquinolines
| Isoquinoline Substrate | Palladium Catalyst | Ligand | Copper Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| 1-Chloro-3,6-dimethoxyisoquinoline | Pd(PPh₃)₄ (2 mol%) | PPh₃ | CuI (4 mol%) | Et₃N | THF or DMF | RT - 70 | - |
| 6-Bromoisoquinoline-1-carbonitrile | PdCl₂(PPh₃)₂ (2-5 mol%) | PPh₃ | CuI (4-10 mol%) | TEA or DIPEA | THF or DMF | 50 - 80 | - |
| 2-bromo-4-iodo-quinoline | - | - | - | - | - | - | - |
| Dibromo-2-trifluoromethylquinoline | Pd(OAc)₂ (5 mol%) | XPhos | CuI | NEt₃ | Dioxane | 100 | >99 |
| Dibromo-2-trifluoromethylquinoline | Pd(PPh₃)₄ (2.5 mol%) | PPh₃ | CuI | NEt₃ | Dioxane | 100 | >99 |
Note: Yields are highly substrate-dependent and the conditions above serve as a starting point for optimization.
Experimental Protocols
General Protocol for Copper-Catalyzed Sonogashira Coupling of 1-Haloisoquinoline
This protocol is a general guideline and may require optimization for specific substrates.
Reagents:
-
1-Haloisoquinoline (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)[7]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[6]
-
Copper(I) iodide (CuI, 4-10 mol%)[6]
-
Amine base (e.g., Triethylamine, 2-3 equiv)[7]
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the 1-haloisoquinoline, palladium catalyst, and copper(I) iodide.[6][7]
-
Add the anhydrous, degassed solvent to dissolve the solids.
-
Add the amine base via syringe.[6]
-
Add the terminal alkyne dropwise to the reaction mixture.[7]
-
Stir the reaction at the desired temperature (room temperature for iodo-substrates, 50-110 °C for bromo- and chloro-substrates).[6][7]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the Sonogashira coupling reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
Side reactions to avoid when working with 1-Ethynylisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-ethynylisoquinoline. The information below addresses common side reactions and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using this compound in Sonogashira coupling reactions?
A1: The most prevalent side reaction is the homocoupling of this compound to form 1,4-di(isoquinolin-1-yl)buta-1,3-diyne. This is also known as Glaser coupling and is particularly common in the presence of copper(I) co-catalysts and oxygen.
Q2: How can I minimize the formation of the homocoupling byproduct?
A2: Several strategies can be employed to reduce homocoupling:
-
Utilize Copper-Free Protocols: Performing the Sonogashira reaction in the absence of a copper(I) co-catalyst is a highly effective method to suppress Glaser coupling.[1][2][3]
-
Maintain an Inert Atmosphere: Rigorously excluding oxygen from the reaction mixture is crucial. This can be achieved by thoroughly degassing solvents and reagents and maintaining a positive pressure of an inert gas like argon or nitrogen throughout the experiment.
-
Control Reagent Addition: Slow addition of this compound to the reaction mixture can favor the desired cross-coupling over homocoupling.
-
Use of Reducing Agents: The addition of a reducing agent can help maintain the copper catalyst in its active Cu(I) state and minimize the Cu(II) species that can promote homocoupling.
Q3: I am observing low yields in my Sonogashira reaction with this compound. What are the potential causes?
A3: Low yields can stem from several factors beyond homocoupling:
-
Poor Quality of Reagents: Ensure that the palladium catalyst, ligands, base, and solvents are of high purity and anhydrous where necessary.
-
Suboptimal Reaction Temperature: The reaction temperature should be carefully optimized. While higher temperatures can increase the reaction rate, they may also lead to decomposition of the starting material or product.
-
Catalyst Deactivation: The isoquinoline nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition. The choice of ligand can influence this effect.
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC or LC-MS.
Q4: Are there any known solubility issues with this compound or its products?
A4: Isoquinoline and its derivatives are generally soluble in common organic solvents like ethanol, ether, and chloroform but have limited solubility in water.[4] The solubility of this compound and its coupled products will depend on the specific substituents. If you encounter solubility issues, consider screening a range of solvents or using a co-solvent system.
Q5: What is the thermal stability of this compound?
Troubleshooting Guides
Issue 1: High Percentage of Homocoupling Product Observed
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Presence of Oxygen | Ensure all solvents and reagents are thoroughly degassed. Maintain a strict inert atmosphere (Ar or N₂) throughout the reaction. | Significant reduction in the formation of 1,4-di(isoquinolin-1-yl)buta-1,3-diyne. |
| Copper(I) Co-catalyst | Switch to a copper-free Sonogashira protocol. | Elimination or substantial decrease of the homocoupling byproduct. |
| Reaction Conditions | Optimize the reaction temperature; lower temperatures may disfavor homocoupling. Consider slower addition of this compound. | Improved ratio of cross-coupling product to homocoupling product. |
Issue 2: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider a different palladium source or ligand. | Increased conversion of the starting halide. |
| Inappropriate Base | The choice of base is crucial. Screen different amine or inorganic bases (e.g., Et₃N, DIPEA, Cs₂CO₃). | Improved reaction rate and yield. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for product degradation. | Increased reaction rate and conversion. |
| Poor Solubility | Try a different solvent or a co-solvent system to ensure all reactants are in solution. | A homogeneous reaction mixture and improved reaction kinetics. |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of 1-Iodoisoquinoline
This protocol is a general guideline for a copper-free Sonogashira reaction to minimize homocoupling of this compound.
Materials:
-
1-Iodoisoquinoline
-
Terminal alkyne (e.g., Phenylacetylene)
-
Pd(PPh₃)₄ (Palladium catalyst)
-
Triethylamine (Base)
-
Anhydrous, degassed solvent (e.g., THF or Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-iodoisoquinoline (1.0 eq), Pd(PPh₃)₄ (2-5 mol%), and the anhydrous, degassed solvent.
-
Add triethylamine (2-3 eq) to the mixture.
-
Add the terminal alkyne (1.1-1.5 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to a predetermined optimal temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Purification to Remove Homocoupling Byproduct
If the homocoupling product, 1,4-di(isoquinolin-1-yl)buta-1,3-diyne, is formed, it can often be separated from the desired cross-coupled product by column chromatography.
Procedure:
-
Concentrate the crude reaction mixture.
-
Adsorb the crude material onto a small amount of silica gel.
-
Prepare a silica gel column with a suitable solvent system (e.g., a gradient of hexanes and ethyl acetate). The polarity of the eluent should be optimized based on the polarity of the desired product.
-
Carefully load the adsorbed crude material onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Competing reaction pathways for this compound.
References
Technical Support Center: Purification of 1-Ethynylisoquinoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the removal of catalyst impurities from 1-Ethynylisoquinoline, which is commonly synthesized via a Palladium-catalyzed Sonogashira coupling reaction.[1][2][3]
Troubleshooting Guide
Issue: My final product has a dark color (black, brown, or gray), suggesting residual palladium.
-
Possible Cause: Presence of palladium black (Pd(0)) or other metallic impurities from the catalyst.
-
Solution:
-
Activated Carbon Treatment: Activated carbon is a cost-effective and efficient method for removing palladium species.[4][5] It can adsorb the metal particles from your solution. For best results, it can be used in combination with chelating agents.[6]
-
Filtration through Celite®: A simple filtration of the crude reaction mixture through a pad of Celite® can sometimes remove a significant amount of palladium, especially if it has precipitated.[6]
-
Metal Scavengers: If discoloration persists after initial purification, using a dedicated palladium scavenger is a highly effective, targeted approach.[7][8]
-
Issue: My NMR or LC-MS analysis shows trace metal peaks, and I cannot meet the purity requirements for my next step or for regulatory submission.
-
Possible Cause: Homogeneous catalyst residues are dissolved in the product. Permitted concentrations of elemental impurities in active pharmaceutical ingredients (APIs) are strictly regulated.[6]
-
Solution:
-
Metal Scavengers: This is the most effective method for reducing residual metal levels to parts-per-million (ppm) or even parts-per-billion (ppb) levels.[7] Silica-based scavengers with functional groups like thiol, triamine, or trimercaptotriazine (TMT) are designed to selectively bind and remove palladium and other metals.[8][9]
-
Column Chromatography: While a standard technique, it may not be sufficient on its own to remove all trace metals. However, it is crucial for separating organic impurities.
-
Recrystallization: This can be a final polishing step. If the product is a solid, recrystallization can effectively remove impurities that are excluded from the crystal lattice.
-
Issue: My compound is streaking or decomposing on the silica gel column during chromatography.
-
Possible Cause: Isoquinoline is a basic nitrogen-containing heterocycle.[10] The acidic nature of standard silica gel can cause strong, sometimes irreversible, binding or decomposition of the compound on the stationary phase.[11]
-
Solution:
-
Deactivate the Silica Gel: Pre-treat the silica gel by preparing the slurry in a solvent system containing a small amount of a basic modifier, such as triethylamine (~0.5-1%). This neutralizes the acidic sites on the silica surface.[11]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
-
Dry Loading: If the compound is sensitive, dry loading onto the column can sometimes minimize contact time with the acidic silica at the point of application, reducing degradation.[12]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst impurities I need to remove after a Sonogashira coupling to synthesize this compound?
A1: The Sonogashira reaction typically uses a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and often a copper(I) co-catalyst (e.g., CuI).[2][3][13] Therefore, the primary metallic impurities to remove are palladium and copper species. You may also have residual phosphine ligands and their oxides.
Q2: How do I choose between using activated carbon and a specialized metal scavenger?
A2: The choice depends on your specific needs:
-
Activated Carbon: This is a low-cost, bulk purification method excellent for removing significant amounts of palladium and color.[6] It is a good first-pass purification step. However, it can sometimes be less selective and may adsorb some of your product, leading to yield loss.[14]
-
Metal Scavengers: These are ideal for removing low levels of residual metals to meet stringent purity requirements (e.g., <1 ppm).[7] They are highly selective and efficient but are generally more expensive than activated carbon.[9]
Q3: Can I just wash the catalyst out with an aqueous workup?
A3: A simple aqueous wash is generally insufficient to remove palladium catalysts, which are typically soluble in the organic phase.[15] While an aqueous wash can remove inorganic salts (like the base used in the reaction), you will need more advanced techniques like adsorption or chromatography to remove the catalyst itself.
Q4: What is the best general-purpose method for purifying this compound after the reaction?
A4: A multi-step approach is often best. A typical workflow would be:
-
Perform an initial aqueous workup to remove water-soluble byproducts.
-
Filter the organic solution through a pad of Celite® to remove gross precipitates.
-
Treat the solution with activated carbon or a metal scavenger to remove the bulk of the palladium.
-
Perform column chromatography to separate the target compound from organic side products.[16]
-
If the product is solid, perform a final recrystallization to achieve high purity.[17]
Data Presentation: Comparison of Palladium Removal Methods
| Purification Method | Typical Application | Efficiency & Capacity | Advantages | Disadvantages |
| Activated Carbon | Bulk palladium removal, decolorization | Can remove >97% of palladium, especially when combined with a chelating agent.[6] | Low cost, readily available.[4][6] | Can be non-selective, potential for product loss, handling fine powder can be difficult.[14] |
| Metal Scavengers (e.g., SiliaMetS® Thiol/DMT) | Trace metal removal (ppm levels) | Can reduce Pd levels to <1 ppm.[7] High loading capacity (up to 2.4 mmol/g).[7] | High selectivity, no product loss, high efficiency.[7][8] | Higher cost compared to activated carbon.[6] |
| Column Chromatography | Separation of organic impurities | Variable for metals; depends on conditions. | Excellent for removing non-metallic impurities.[12][18] | Can be solvent-intensive; potential for product decomposition on acidic silica.[11][14] |
| Recrystallization | Final purification of solid products | Highly effective for removing entrapped impurities. | Can yield very high purity product. | Only applicable to solids; requires finding a suitable solvent system; potential for yield loss.[14][17] |
Experimental Protocols
Protocol 1: Palladium Removal with Activated Carbon
-
Dissolution: After the initial workup, dissolve the crude this compound product in a suitable organic solvent (e.g., ethyl acetate, toluene, or THF).
-
Addition of Carbon: Add activated carbon to the solution (typically 5-10% by weight relative to the crude product).
-
Stirring: Stir the mixture vigorously at room temperature for 2-4 hours. In some cases, gentle heating (e.g., to 40-50 °C) can improve efficiency, but this should be monitored to prevent product degradation.
-
Filtration: Set up a filtration apparatus with a pad of Celite® (approx. 1-2 cm thick) over a filter paper in a Büchner funnel.
-
Removal of Carbon: Filter the mixture through the Celite® pad to remove the activated carbon. Wash the pad with a fresh portion of the solvent to recover any adsorbed product.
-
Analysis: Concentrate the filtrate and analyze a small sample by ICP-MS or a similar technique to determine the residual palladium concentration.
Protocol 2: Palladium Removal with Silica-Based Metal Scavengers
-
Dissolution: Dissolve the crude product in an appropriate organic solvent.
-
Scavenger Selection: Choose a scavenger based on the catalyst used. For palladium, thiol- or TMT-functionalized silica is very effective.[8][9]
-
Addition of Scavenger: Add the silica-based scavenger to the solution. A typical starting point is 3-5 equivalents relative to the estimated amount of residual metal.
-
Stirring: Stir the mixture at room temperature. Reaction times can vary from 4 to 16 hours. The optimal time should be determined by monitoring the reaction.
-
Filtration: Remove the scavenger by simple filtration. Wash the collected silica with a fresh portion of the solvent.
-
Evaporation: Combine the filtrates and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Flash Column Chromatography
-
Solvent System Selection: Determine an appropriate mobile phase using Thin Layer Chromatography (TLC). A good starting point for isoquinoline derivatives is a mixture of hexanes and ethyl acetate.[12] The ideal system should give your product an Rf value of approximately 0.25-0.35.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase (containing ~0.5% triethylamine to prevent streaking).[11]
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[12][18]
-
Add a thin layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Carefully load the solution onto the top of the column.
-
-
Elution:
-
Begin eluting the column with the mobile phase, applying positive pressure (flash chromatography).
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[12]
Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 5. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. apolloscientific.co.uk [apolloscientific.co.uk]
- 8. silicycle.com [silicycle.com]
- 9. biotage.com [biotage.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. silicycle.com [silicycle.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Preventing dimerization of 1-Ethynylisoquinoline during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the dimerization of 1-ethynylisoquinoline during storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of degradation for this compound, a terminal alkyne, is dimerization. This is an undesired side reaction where two molecules of this compound react with each other to form a symmetrical 1,3-diyne, also known as a homocoupling product. This process can be initiated by factors such as heat, light, and the presence of certain metal catalysts.
Q2: How can I detect the presence of the this compound dimer in my sample?
A2: The presence of the dimer can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). In ¹H NMR, new aromatic and sometimes acetylenic proton signals corresponding to the dimer will appear. In MS, a molecular ion peak corresponding to double the molecular weight of the this compound monomer will be observed.
Q3: What are the general recommended storage conditions for this compound?
A3: To minimize dimerization, this compound should be stored in a tightly sealed container, protected from light, and kept at a low temperature.[1][2] Storing under an inert atmosphere (e.g., argon or nitrogen) is also highly recommended to prevent oxidation-mediated decomposition pathways.
Q4: Can I use inhibitors to prevent the dimerization of this compound during storage?
A4: Yes, the addition of radical inhibitors such as Butylated Hydroxytoluene (BHT) or hydroquinone at low concentrations (typically 100-500 ppm) can be an effective strategy to prevent dimerization, which can sometimes proceed through radical mechanisms.
Q5: Is the dimerization of this compound reversible?
A5: No, the formation of the 1,3-diyne dimer is generally an irreversible process under typical laboratory conditions. Therefore, prevention is the most critical strategy.
Troubleshooting Guide
Issue 1: I observe unexpected peaks in the NMR spectrum of my this compound sample.
-
Question: Are these new peaks indicative of dimerization?
-
Answer: It is highly likely. Compare the new signals with the expected shifts for the dimer. The dimer will have a different set of aromatic signals and may lack the terminal alkyne proton signal depending on the dimerization pathway. To confirm, you can perform a mass spectrometry analysis to check for a species with a mass corresponding to the dimer.
Issue 2: The yield of my reaction involving this compound is consistently low.
-
Question: Could dimerization of the starting material be the cause?
-
Answer: Yes, if your this compound has dimerized during storage, the effective concentration of the monomer is reduced, leading to lower yields in your desired reaction.[3] It is crucial to assess the purity of your starting material before use.
Issue 3: My this compound sample has changed color over time.
-
Question: Is a change in color an indication of degradation?
-
Answer: A change in color, such as turning yellow or brown, can be an indication of decomposition, including dimerization or polymerization. While a slight color change may not significantly impact its use in some reactions, it is a sign that the material is degrading and should be repurified or discarded.
Data Presentation
Table 1: Recommended Storage Conditions to Minimize Dimerization of this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to 4°C | Reduces the rate of chemical reactions, including dimerization. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and moisture-related side reactions. |
| Light | Amber vial or stored in the dark | Prevents light-induced radical formation and dimerization.[2] |
| Container | Tightly sealed glass vial | Prevents exposure to air and moisture.[1][4] |
| Inhibitor | Optional: 100-500 ppm BHT | Scavenges free radicals that can initiate dimerization. |
Table 2: Illustrative Impact of Storage Conditions on this compound Purity Over Time (Hypothetical Data)
| Storage Condition | Purity after 1 month | Purity after 6 months | Purity after 12 months |
| -20°C, Inert gas, Dark | >99% | ~98% | ~97% |
| 4°C, Inert gas, Dark | ~98% | ~95% | ~92% |
| Room Temp, Air, Light | <90% | <70% | <50% |
Note: The data in Table 2 is illustrative and based on general principles of terminal alkyne stability. Actual dimerization rates should be determined experimentally.
Experimental Protocols
Protocol 1: Quantification of this compound Dimer by ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., 1,3,5-trimethoxybenzene).
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation of the protons between scans.
-
Use a 90° pulse angle.
-
Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the signal corresponding to a unique proton on the this compound monomer (e.g., the acetylenic proton).
-
Integrate the signal corresponding to a unique proton on the dimer.
-
Integrate the signal of the internal standard.
-
Calculate the molar ratio of monomer to dimer using the following formula: (Integral of Monomer / # of Protons) / (Integral of Dimer / # of Protons)
-
Protocol 2: Detection of this compound Dimer by Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., acetonitrile or methanol).
-
-
Mass Spectrometry Analysis:
-
Infuse the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire a full scan mass spectrum in positive ion mode.
-
-
Data Analysis:
-
Look for the molecular ion peak [M+H]⁺ corresponding to the this compound monomer (m/z ≈ 154.18).
-
Search for the molecular ion peak [M+H]⁺ corresponding to the dimer (m/z ≈ 307.36).
-
The relative intensity of these peaks can give a qualitative or semi-quantitative measure of the extent of dimerization.
-
Mandatory Visualization
Caption: Proposed dimerization pathway of this compound.
Caption: Workflow for NMR-based quantification of dimerization.
Caption: Troubleshooting logic for low reaction yields.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Results for "1D NMR Spectroscopy" | Springer Nature Experiments [experiments.springernature.com]
- 4. Quantitative NMR Methods in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Ethynylisoquinoline and Other Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, terminal alkynes are indispensable building blocks. Their unique reactivity allows for a diverse range of transformations, making them crucial intermediates in the synthesis of complex molecules. Among the vast array of terminal alkynes, 1-ethynylisoquinoline stands out due to the presence of the isoquinoline moiety, a privileged scaffold in medicinal chemistry. This guide provides an objective comparison of the reactivity of this compound with other common terminal alkynes, supported by available experimental data, to inform reaction design and optimization.
Executive Summary
Terminal alkynes, characterized by a carbon-carbon triple bond at the end of a carbon chain, exhibit a rich and versatile chemistry. Their reactivity is primarily governed by the electronic and steric environment surrounding the alkyne functionality. This guide focuses on three key reactions that highlight the comparative reactivity of this compound: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Sonogashira coupling, and acid-catalyzed hydration. While direct, head-to-head kinetic comparisons for this compound are not extensively documented in publicly available literature, we can infer its reactivity based on established principles and data from analogous systems. The electron-withdrawing nature of the isoquinoline ring is expected to influence the acidity of the terminal proton and the electron density of the alkyne, thereby affecting reaction rates and yields.
Reactivity Comparison in Key Alkyne Transformations
The reactivity of a terminal alkyne is critically dependent on the specific reaction conditions and the nature of the substituents attached to the triple bond. Below, we compare the expected reactivity of this compound with representative aliphatic and aromatic alkynes.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, or "click" reaction, is a cornerstone of bioconjugation and materials science due to its high efficiency and orthogonality. The reaction rate is influenced by the ease of copper acetylide formation and the subsequent cycloaddition with an azide.
Table 1: Comparison of Reactivity in CuAAC
| Alkyne | Expected Relative Reactivity | Rationale |
| This compound | High | The electron-withdrawing isoquinoline ring increases the acidity of the terminal proton, facilitating the formation of the copper acetylide intermediate. |
| Phenylacetylene | High | The phenyl group is also electron-withdrawing, leading to high reactivity. |
| 1-Octyne | Moderate | Alkyl groups are electron-donating, which can slightly decrease the rate of copper acetylide formation compared to arylalkynes. |
| Propargyl Alcohol | Moderate to High | The hydroxyl group can have a complex effect, potentially coordinating with the copper catalyst. |
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The reaction proceeds through a catalytic cycle involving both palladium and copper. The rate-determining step is often the oxidative addition of the halide to the palladium(0) complex.[2]
The electronic nature of the alkyne plays a significant role. Electron-withdrawing groups on the alkyne can increase the rate of transmetalation from copper to palladium. Therefore, this compound is expected to be a highly reactive partner in Sonogashira couplings.
Table 2: Comparison of Reactivity in Sonogashira Coupling
| Alkyne | Expected Relative Reactivity | Rationale |
| This compound | High | The electron-withdrawing isoquinoline ring is expected to accelerate the transmetalation step. |
| Phenylacetylene | High | Phenylacetylene is a commonly used and highly reactive alkyne in Sonogashira couplings.[3][4][5][6] |
| 1-Octyne | Moderate | Aliphatic alkynes are generally less reactive than aromatic alkynes in this coupling reaction. |
Hydration
The acid-catalyzed hydration of terminal alkynes typically follows Markovnikov's rule to yield a methyl ketone. The reaction proceeds via a vinyl cation intermediate, and its rate is influenced by the stability of this intermediate.
For this compound, the electron-withdrawing nature of the isoquinoline ring would destabilize the adjacent vinyl cation, potentially slowing down the reaction compared to alkynes with electron-donating groups. However, the aromatic nature of the ring can also provide some stabilization through resonance.
Table 3: Comparison of Reactivity in Hydration
| Alkyne | Expected Relative Reactivity | Rationale |
| This compound | Moderate to Low | The electron-withdrawing isoquinoline ring likely destabilizes the vinyl cation intermediate. |
| Phenylacetylene | Moderate | The phenyl group can stabilize the vinyl cation through resonance, but its inductive effect is electron-withdrawing. |
| 1-Octyne | High | The alkyl group is electron-donating, which stabilizes the vinyl cation and accelerates the reaction. |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key reactions discussed.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Terminal alkyne (e.g., this compound) (1.0 equiv)
-
Azide (1.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)
-
Sodium ascorbate (0.1 equiv)
-
Solvent (e.g., a mixture of tert-butanol and water, 1:1)
Procedure:
-
In a reaction vessel, dissolve the terminal alkyne and the azide in the chosen solvent.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of copper(II) sulfate.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography.
General Protocol for Sonogashira Coupling
This protocol is a general procedure and should be optimized for specific substrates and catalysts.
Materials:
-
Aryl or vinyl halide (1.0 equiv)
-
Terminal alkyne (e.g., this compound) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Amine base (e.g., triethylamine or diisopropylethylamine) (2.0 equiv)
-
Anhydrous and degassed solvent (e.g., tetrahydrofuran or dimethylformamide)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl halide, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous and degassed solvent, followed by the amine base.
-
Stir the mixture for a few minutes at room temperature.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (can range from room temperature to reflux) and monitor its progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent.
-
The mixture is then typically washed with a saturated aqueous solution of ammonium chloride to remove copper salts, followed by water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Visualizing Reaction Mechanisms and Workflows
To further clarify the processes discussed, the following diagrams illustrate the catalytic cycle of the Sonogashira coupling and a general experimental workflow.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: A generalized experimental workflow for organic synthesis.
Conclusion
This compound is a valuable building block for the synthesis of complex molecules, particularly in the context of medicinal chemistry. Based on the electronic properties of the isoquinoline ring, it is predicted to be a highly reactive substrate in copper-catalyzed azide-alkyne cycloadditions and Sonogashira couplings, comparable to or exceeding the reactivity of phenylacetylene. Conversely, its reactivity in acid-catalyzed hydration is expected to be attenuated due to the destabilization of the vinyl cation intermediate.
For researchers and drug development professionals, the judicious selection of reaction conditions is paramount to achieving optimal outcomes. The provided protocols offer a starting point for the application of this compound in these fundamental transformations. Further quantitative kinetic studies are warranted to provide a more definitive comparison and to fully elucidate the reactivity profile of this important heteroaromatic alkyne.
References
- 1. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. A kinetics study of copper-catalysed click reactions in ionic liquids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Kinetic Analysis of 1-Ethynylisoquinoline and Phenylacetylene in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, offers a robust and efficient method for the synthesis of 1,2,3-triazoles, which are pivotal scaffolds in medicinal chemistry and materials science.[1] The choice of alkyne substrate is a critical parameter that can significantly influence the reaction kinetics. This guide provides a comparative analysis of the kinetic performance of 1-ethynylisoquinoline and the commonly used phenylacetylene in CuAAC reactions. While direct comparative kinetic data for this compound is limited in the literature, this guide will leverage available data for phenylacetylene and discuss the anticipated reactivity of this compound based on electronic and steric considerations.
Executive Summary
Phenylacetylene serves as a widely studied benchmark in CuAAC reactions, with its kinetic behavior characterized under various conditions. This compound, a heteroaromatic analogue, is expected to exhibit modulated reactivity due to the electronic influence of the nitrogen atom in the isoquinoline ring. This guide presents a summary of available kinetic data for phenylacetylene and provides a theoretical framework for predicting the kinetic behavior of this compound. Furthermore, detailed experimental protocols are provided to enable researchers to conduct their own comparative kinetic studies.
Data Presentation: Kinetic Parameters of Phenylacetylene in CuAAC
Quantitative kinetic data for the CuAAC reaction is often presented in terms of reaction rates, conversion times, or second-order rate constants (k₂). Below is a summary of kinetic data for the reaction of phenylacetylene with benzyl azide, a common model system. It is important to note that reaction kinetics are highly dependent on the specific reaction conditions, including the copper source, ligand, solvent, and temperature.[2]
| Alkyne | Azide | Catalyst System | Solvent | Temperature (°C) | Time | Conversion/Yield | Reference |
| Phenylacetylene | Benzyl Azide | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)₂] (0.5 mol%) | Neat | 25 | 5 min | Quantitative | [2] |
| Phenylacetylene | Benzyl Azide | CuI (catalytic) | Neat | 25 | 5 min | Quantitative | [2] |
| Phenylacetylene | Benzyl Azide | CuI-CC / CuI-CANS (0.5 mol%) | Water | 25 | 6 h | >95% | [3] |
| Phenylacetylene | Benzyl Azide | PEG-tris-trz-Cu(I) (100-2000 ppm) | Water | 30-35 | 20 h | Quantitative (97% isolated) | [4] |
| Phenylacetylene | Benzyl Azide | Cu₁/OC/Al₂O₃ (0.5 mol%) | t-BuOH/H₂O | 60 | 1-5 h | 99% | [5] |
Note: The data presented are from different studies with varying reaction conditions and analytical methods. Direct comparison between entries should be made with caution. "Neat" indicates the reaction was run without a solvent.
Comparative Kinetics: this compound vs. Phenylacetylene
Electronic Effects: The nitrogen atom in the isoquinoline ring is electron-withdrawing, which can influence the acidity of the terminal alkyne proton. Increased acidity can facilitate the formation of the copper acetylide intermediate, which is a key step in the CuAAC catalytic cycle.[6] Generally, alkynes bearing electron-withdrawing groups exhibit faster reaction rates in CuAAC.[7] Therefore, it is hypothesized that This compound may exhibit faster reaction kinetics compared to phenylacetylene under identical reaction conditions.
Steric Effects: The isoquinoline moiety is sterically more demanding than a phenyl group. However, for terminal alkynes, the steric hindrance is generally considered to have a less significant impact on the reaction rate compared to electronic effects, as the reaction occurs at the sterically accessible terminus of the alkyne.[5]
To definitively determine the relative kinetics, a direct experimental comparison is necessary. The experimental protocols outlined below provide a framework for conducting such a study.
Experimental Protocols
To perform a comparative kinetic study of this compound and phenylacetylene in a CuAAC reaction, the reaction progress can be monitored using various analytical techniques. Here are detailed protocols for three common methods:
Kinetic Monitoring by ¹H NMR Spectroscopy
This method allows for the direct observation of the disappearance of reactant signals and the appearance of product signals over time.
Materials:
-
This compound
-
Phenylacetylene
-
Benzyl azide (or other suitable azide)
-
Copper(I) source (e.g., CuI, CuBr)
-
Ligand (e.g., THPTA, TBTA) - optional, but recommended for reproducibility
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
Procedure:
-
Sample Preparation: In an NMR tube, dissolve the alkyne (this compound or phenylacetylene, 1.0 equiv.), the azide (1.0 equiv.), and the internal standard (e.g., 0.5 equiv.) in the chosen deuterated solvent.
-
Initiation of Reaction: Prepare a stock solution of the copper(I) catalyst (and ligand, if used) in the same deuterated solvent. Add a precise volume of the catalyst solution to the NMR tube to initiate the reaction.
-
Data Acquisition: Immediately acquire a ¹H NMR spectrum (t=0). Continue to acquire spectra at regular time intervals. The reaction can be monitored by integrating the signals corresponding to a characteristic proton of the alkyne (e.g., the acetylenic proton) and the triazole product.[2][8]
-
Data Analysis: Plot the concentration of the reactant or product (calculated from the integral values relative to the internal standard) versus time. From this data, the initial reaction rate and the rate constant can be determined.
Kinetic Monitoring by UV-Vis Spectroscopy
This method is suitable if the product of the reaction has a distinct UV-Vis absorbance profile compared to the reactants.
Materials:
-
This compound
-
Phenylacetylene
-
Azide with a chromophore (e.g., an azido-coumarin) or a product that is chromophoric
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (freshly prepared solution)
-
Ligand (optional)
-
Solvent (e.g., a mixture of buffer and organic solvent like DMF or DMSO)
-
Quartz cuvettes
Procedure:
-
Sample Preparation: In a quartz cuvette, prepare a solution of the alkyne and the chromophoric azide in the chosen solvent system.
-
Initiation of Reaction: Add the copper(II) sulfate solution (and ligand, if used), followed by the freshly prepared sodium ascorbate solution to initiate the reaction.[9]
-
Data Acquisition: Immediately place the cuvette in a UV-Vis spectrophotometer and begin recording the absorbance at a wavelength where the product absorbs maximally and the reactants have minimal absorbance.[9] Collect data at regular time intervals.
-
Data Analysis: Plot the absorbance at the chosen wavelength versus time. The initial rate can be determined from the initial slope of this curve. Using the Beer-Lambert law (A = εbc), absorbance can be converted to concentration if the molar absorptivity (ε) of the product is known.
Kinetic Monitoring by LC-MS
This technique is highly sensitive and allows for the separation and quantification of reactants and products.
Materials:
-
This compound
-
Phenylacetylene
-
Azide
-
Copper(I) source and ligand
-
Solvent for the reaction
-
Quenching solution (e.g., EDTA solution to chelate copper)
-
LC-MS system with a suitable column
Procedure:
-
Reaction Setup: In a reaction vessel, combine the alkyne, azide, and solvent. Initiate the reaction by adding the copper catalyst.
-
Time-point Sampling: At specific time intervals, withdraw a small aliquot of the reaction mixture and immediately quench the reaction by adding it to a vial containing a quenching solution.
-
Sample Analysis: Analyze the quenched samples by LC-MS. Develop a chromatographic method that effectively separates the alkyne, azide, and triazole product.[10]
-
Data Analysis: Generate a calibration curve for the reactants and product to quantify their concentrations in each sample. Plot the concentration of the reactant or product versus time to determine the reaction kinetics.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for a kinetic study of a CuAAC reaction.
Caption: Generalized workflow for a CuAAC kinetic study.
Logical Relationship of Kinetic Influences
The rate of a CuAAC reaction is influenced by several interconnected factors. The diagram below illustrates these relationships.
Caption: Factors influencing CuAAC reaction kinetics.
Conclusion
This guide provides a framework for comparing the kinetics of this compound and phenylacetylene in CuAAC reactions. While direct comparative data is sparse, the electronic properties of the isoquinoline ring suggest a potential for enhanced reactivity compared to phenylacetylene. The provided experimental protocols offer a clear path for researchers to quantify these differences and make informed decisions in the design and optimization of their synthetic routes for novel therapeutics and advanced materials. The systematic study of heteroaromatic alkynes in click chemistry is a promising area for future research, with the potential to uncover new structure-activity relationships and expand the synthetic toolbox.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-Catalyzed Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Click chemistry-based enrichment strategy for tracing cellular fatty acid metabolism by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cytotoxicity of 1-Ethynylisoquinoline for Live-Cell Imaging: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of fluorescent probes for live-cell imaging is a critical decision that balances imaging efficacy with cellular health. The introduction of novel probes like 1-Ethynylisoquinoline, valued in bioorthogonal chemistry, necessitates a thorough evaluation of their potential cytotoxic effects. This guide provides a comparative assessment of this compound's potential cytotoxicity profile against alternative live-cell imaging probes, supported by established experimental protocols for in-house validation.
The ethynyl group, characterized by a carbon-carbon triple bond, is highly reactive and is the cornerstone of "click chemistry" reactions used for bioorthogonal labeling.[1][2] However, this reactivity can also be a source of cellular toxicity. For instance, the thymidine analog 5-Ethynyl-2'-deoxyuridine (EdU) has been shown to be a potent cytotoxic and genotoxic agent.[1] The triple bond within the ethynyl moiety may engage in unintended adverse reactions within the cellular environment, suggesting that the cytotoxicity of any new ethynyl-containing probe, including this compound, should be rigorously evaluated.[1]
Comparative Analysis of Fluorescent Probes
The ideal fluorescent probe for live-cell imaging should exhibit high brightness, photostability, and minimal perturbation of cellular functions. Below is a comparative overview of different classes of fluorescent probes, which can be considered as alternatives to this compound.
| Probe Class | Principle of Operation | Reported Cytotoxicity Profile | Key Advantages | Limitations |
| Ethynyl-Containing Probes (e.g., this compound) | Bioorthogonal labeling via "click" chemistry (e.g., CuAAC or SPAAC).[2] | Potential for cytotoxicity due to the reactive triple bond, as seen with compounds like EdU.[1] Specific data for this compound is needed. | Enables specific labeling of biomolecules.[2] | Copper catalyst used in CuAAC can be toxic, though ligands can mitigate this.[2] Potential for off-target reactions. |
| Aggregation-Induced Emission (AIE) Probes | Non-emissive when dissolved but become highly fluorescent upon aggregation. | Generally reported to have low cytotoxicity at working concentrations.[3] | High signal-to-noise ratio, resistance to photobleaching. | Can sometimes exhibit non-specific aggregation. |
| Twisted Intramolecular Charge Transfer (TICT) Probes | Fluorescence is sensitive to the local environment, such as viscosity or polarity.[4] | Often designed for biocompatibility with low cytotoxicity reported for specific probes.[4] | Useful for sensing specific microenvironments within the cell.[4] | Performance can be highly dependent on the cellular environment. |
| Genetically Encoded Probes (e.g., GFP and variants) | Genetically fused to a protein of interest for direct visualization. | Generally considered non-toxic, though overexpression can lead to cellular stress. | High specificity of labeling.[5] | Requires genetic modification of cells; can be large and potentially perturb protein function. |
| Viability Dyes (e.g., Calcein AM, Propidium Iodide) | Discriminate between live and dead cells based on membrane integrity or metabolic activity.[6][7] | By definition, viability dyes at working concentrations should have minimal effect on live cells. | Direct measure of cell health.[7] | Limited use for long-term tracking of specific molecules in live cells. |
Experimental Protocols for Cytotoxicity Assessment
To quantitatively assess the cytotoxicity of this compound or any other fluorescent probe, standardized assays are essential. The following are detailed protocols for two of the most common methods.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT salt into purple formazan crystals.[8][9]
Materials:
-
Cells of interest
-
96-well clear, flat-bottom tissue culture plates
-
Complete cell culture medium
-
This compound (or other test probe) stock solution
-
MTT solution (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 540-590 nm[10]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include wells with untreated cells (negative control) and a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of the 12 mM MTT stock solution to each well.[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[10][11]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well.[9][11] Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 540-590 nm using a microplate reader.[10]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from medium-only wells.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[12][13] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently labeled Annexin V.[13][14] Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[13][14]
Materials:
-
Cells of interest, treated with the test probe
-
Phosphate-Buffered Saline (PBS)
-
1X Annexin-binding buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[14]
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with this compound, harvest both adherent and floating cells. Centrifuge the cell suspension.
-
Washing: Wash the cells once with cold PBS and then once with 1X Annexin-binding buffer.[15]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 1-2 µL of PI staining solution.[12]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]
-
Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.[14]
-
Analysis: Analyze the samples by flow cytometry as soon as possible. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.[12]
Visualizing Experimental Workflows and Cellular Pathways
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Workflow for assessing probe cytotoxicity using MTT and Annexin V/PI assays.
Caption: Key events in the apoptotic pathway detectable by cytotoxicity assays.
References
- 1. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of an aggregation-induced emission-based fluorescent probe based on rupestonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01118F [pubs.rsc.org]
- 5. longdom.org [longdom.org]
- 6. A combination of fluorescent probes for evaluation of cytotoxicity and toxic mechanisms in isolated rainbow trout hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blog.td2inc.com [blog.td2inc.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. static.igem.wiki [static.igem.wiki]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. kumc.edu [kumc.edu]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Comparative Analysis of the Fluorescent Quantum Yield of Isoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Understanding Fluorescent Quantum Yield
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule.[1][2] A higher quantum yield indicates a more efficient conversion of absorbed light into emitted light, which is a desirable characteristic for applications such as fluorescent probes and labels.[3] The quantum yield is influenced by various factors, including the molecular structure of the fluorophore, the solvent environment, and the presence of quenching agents.[2]
Comparative Data of Isoquinoline Derivatives
To provide a basis for comparison for 1-ethynylisoquinoline, the following table summarizes the fluorescent quantum yields of several isoquinoline derivatives, as reported in the literature. These compounds, while structurally different from this compound, offer insights into the range of quantum yields that can be expected for this class of molecules and the impact of different substituents.
| Compound | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescent Quantum Yield (Φf) | Reference |
| 1-(isoquinolin-3-yl)imidazolidin-2-one | 0.1 M H₂SO₄ | 377 | 431 | 0.533 | [4] |
| N-methyl-1-(isoquinolin-3-yl)imidazolidin-2-one | Not Specified | 380 | 448 | 0.479 | [4] |
| 1-(isoquinolin-3-yl)azetidin-2-one | 0.1 M H₂SO₄ | 356 | 410 | Not Specified | [4] |
| 1-(isoquinolin-3-yl)piperidin-2-one | 0.1 M H₂SO₄ | Not Specified | Not Specified | 0.389 | [4] |
Note: The quantum yields of isoquinoline and its derivatives can be significantly influenced by factors such as solvent polarity and pH.[2][5] For instance, protonation of the nitrogen atom in the isoquinoline ring can lead to an enhancement of fluorescence intensity.[5]
Experimental Protocol for Relative Fluorescent Quantum Yield Determination
The most common and reliable method for determining the fluorescent quantum yield is the comparative method.[6] This technique involves comparing the fluorescence intensity of the sample under investigation to that of a standard with a known quantum yield.[1][7]
Materials and Equipment:
-
Fluorometer (Fluorescence Spectrophotometer)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Fluorescence standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φf = 0.577)[4]
-
Solvent of spectroscopic grade[3]
-
Sample of interest (this compound)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Prepare a stock solution of the this compound in the same solvent as the standard.
-
-
Preparation of Working Solutions:
-
From the stock solutions, prepare a series of dilutions for both the standard and the sample, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength to minimize re-absorption effects.[6]
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each working solution at the chosen excitation wavelength. The absorbance should be kept below 0.1 to maintain a linear relationship between absorbance and fluorescence intensity.[1]
-
-
Fluorescence Measurements:
-
Using the fluorometer, record the fluorescence emission spectrum for each working solution of the standard and the sample. The excitation wavelength must be the same for all measurements.
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
-
Data Analysis:
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Determine the slope (gradient) of the linear fit for each plot.
-
-
Quantum Yield Calculation:
-
The fluorescent quantum yield of the sample (Φf_sample) is calculated using the following equation:[1][6]
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
Where:
-
Φf_std is the known quantum yield of the standard.
-
Grad_sample is the gradient from the plot for the sample.
-
Grad_std is the gradient from the plot for the standard.
-
n_sample is the refractive index of the sample's solvent.
-
n_std is the refractive index of the standard's solvent.
-
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for the comparative determination of the fluorescent quantum yield.
Caption: Workflow for the determination of fluorescent quantum yield.
This guide provides the necessary background and a detailed protocol for researchers to undertake a comparative study of the fluorescent quantum yield of this compound. By following these established methods and comparing the results with known isoquinoline derivatives, a comprehensive understanding of the photophysical properties of this compound can be achieved.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantum yield - Wikipedia [en.wikipedia.org]
- 3. Making sure you're not a bot! [opus4.kobv.de]
- 4. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.uci.edu [chem.uci.edu]
- 7. agilent.com [agilent.com]
A Comparative Guide to Isoquinoline-Based Fluorescent Dyes Versus Common Fluorophores for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Photophysical Properties of Fluorescent Dyes
The following table summarizes the key photophysical properties of the selected fluorescent dyes. These parameters are crucial for determining the suitability of a dye for a specific application and imaging setup.
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |
| 1-(isoquinolin-3-yl)azetidin-2-one | 356 | 410 | Not Reported | 0.963 | Not Applicable |
| Fluorescein | 498 | 517 | 80,000[1] | 0.95[1] | 76,000 |
| Rhodamine B | 546 | 567 | 106,000[2] | 0.70[2] | 74,200 |
| DAPI (bound to DNA) | 354 | 456 | 27,000[3] | 0.92[3] | 24,840 |
| Cy5 | 649 | 666 | 250,000[4][5] | 0.20[4][5] | 50,000 |
Note: Data for 1-(isoquinolin-3-yl)azetidin-2-one is limited, and direct brightness comparison is not possible without the molar extinction coefficient.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable experimental outcomes. Below are protocols for key experiments in cellular imaging using fluorescent dyes.
Protocol 1: Live Cell Staining and Imaging
This protocol outlines the general procedure for staining live cells with a fluorescent dye.
-
Materials:
-
Fluorescent dye of interest (e.g., 1-(isoquinolin-3-yl)azetidin-2-one, Fluorescein diacetate)
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Live-cell imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS)
-
Confocal or widefield fluorescence microscope with appropriate filter sets
-
-
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 70-80% confluency on the day of the experiment.
-
Dye Preparation: Prepare a stock solution of the fluorescent dye in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium or imaging buffer.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the dye-containing medium to the cells and incubate for the desired time (typically 15-60 minutes) at 37°C in a CO₂ incubator.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed imaging buffer to remove excess dye.
-
Imaging: Mount the dish or coverslip on the microscope stage. Use the appropriate excitation and emission filters to visualize the stained cells. Acquire images using optimized settings to minimize phototoxicity.
-
Protocol 2: Photostability (Photobleaching) Assay
This protocol describes a method to quantify the photostability of a fluorescent dye.
-
Materials:
-
Fluorescently labeled cells or a solution of the fluorescent dye
-
Fluorescence microscope with a stable light source (e.g., laser)
-
Image analysis software (e.g., ImageJ/Fiji)
-
-
Procedure:
-
Sample Preparation: Prepare a sample of fluorescently labeled cells as described in Protocol 1.
-
Image Acquisition:
-
Select a region of interest (ROI) containing well-stained cells.
-
Acquire an initial image (time = 0) using a defined set of imaging parameters (e.g., laser power, exposure time).
-
Continuously expose the ROI to the excitation light.
-
Acquire a series of images at regular time intervals (e.g., every 10 seconds) until the fluorescence intensity significantly decreases.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the ROI in each image of the time series.
-
Normalize the intensity values to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life (t₁/₂), which is the time at which the fluorescence intensity drops to 50% of its initial value. A longer half-life indicates higher photostability.[6][7]
-
-
Visualizations
Experimental Workflow for Live Cell Imaging
Caption: A generalized workflow for staining and imaging live cells with fluorescent dyes.
Logical Relationship of Key Photophysical Properties
Caption: The relationship between key photophysical properties of fluorescent dyes.
References
- 1. Fluorescein *CAS 2321-07-5* | AAT Bioquest [aatbio.com]
- 2. Rhodamine B *CAS 81-88-9* | AAT Bioquest [aatbio.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to 1-Ethynylisoquinoline Derivatives: Unraveling their Structure-Activity Relationship in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an ethynyl group at the 1-position of the isoquinoline ring has emerged as a promising strategy for the development of potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy. This guide provides a comparative analysis of 1-ethynylisoquinoline derivatives, summarizing their structure-activity relationships (SAR), detailing key experimental protocols for their evaluation, and visualizing the intricate signaling pathways they modulate.
Data Presentation: Comparative Inhibitory Activity of Isoquinoline-Tethered Quinazoline Derivatives
While a comprehensive SAR study dedicated solely to a broad range of this compound derivatives is not extensively documented in publicly available literature, valuable insights can be drawn from closely related structures. The following table summarizes the inhibitory activities of isoquinoline-tethered quinazoline derivatives, including a key example with a 1-ethynylquinazoline moiety, against HER2 kinase and cancer cell lines. This data highlights the potential of the ethynyl group in achieving potent biological activity.[1]
| Compound ID | Part A (Isoquinoline Moiety) | Part B (Quinazoline Moiety) | HER2 Kinase IC50 (nM) | SKBR3 Cell Proliferation IC50 (nM) | A431 Cell Proliferation IC50 (nM) |
| 11c | Isoquinoline | Ethynyl quinazoline | 18 | 213 | >10000 |
| 9a | Isoquinoline | Morpholinoethoxyquinazoline | 11 | 296 | >10000 |
| 9b | Isoquinoline | Morpholinoethoxyquinazoline | 12 | 345 | >10000 |
| 14a | Isoquinoline | Triazole | 15 | 103 | >10000 |
| Lapatinib | (Reference Drug) | 13 | 86 | 8 |
Key Observations from the Data:
-
The 1-ethynylquinazoline derivative (11c ) demonstrates potent inhibition of HER2 kinase with an IC50 value of 18 nM.[1]
-
Interestingly, while potent against the isolated enzyme, its anti-proliferative activity against the HER2-overexpressing SKBR3 cell line is moderate (IC50 = 213 nM), suggesting potential challenges with cellular permeability or off-target effects.[1]
-
The high IC50 value against the EGFR-overexpressing A431 cell line indicates a degree of selectivity for HER2 over EGFR.[1]
-
Comparison with other derivatives, such as 14a which incorporates a triazole linker, suggests that modifications to the linker between the isoquinoline and quinazoline moieties can significantly impact cellular potency.[1]
Structure-Activity Relationship (SAR) Insights
Based on the available data for isoquinoline and quinoline derivatives, several key SAR trends can be inferred for the development of this compound-based inhibitors:
-
The Ethynyl Group: The ethynyl moiety at the C1 position of the isoquinoline ring is a critical pharmacophore. It can act as a hydrogen bond acceptor or engage in other non-covalent interactions within the ATP-binding pocket of kinases, contributing to high-affinity binding.
-
Substituents on the Isoquinoline Ring: The nature and position of substituents on the isoquinoline ring can significantly influence potency and selectivity. Electron-donating or -withdrawing groups can modulate the electronic properties of the heterocyclic system, affecting its interaction with the target protein.
-
Linker Moiety: In molecules where the this compound is tethered to another pharmacophore, the nature and length of the linker are crucial for optimal orientation within the binding site and for overall physicochemical properties of the molecule.
-
Bioisosteric Replacements: The replacement of the quinoline moiety with isoquinoline has been shown to enhance selectivity for HER2 over EGFR, suggesting that the nitrogen position in the heterocyclic core is a key determinant of selectivity.[1]
Experimental Protocols
The evaluation of this compound derivatives as kinase inhibitors involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity and the inhibitory potential of a test compound.
Materials:
-
Kinase of interest (e.g., HER2)
-
Kinase-specific substrate peptide
-
ATP
-
This compound test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound derivatives in DMSO and then dilute further in the assay buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, reflects the kinase activity. Plot the kinase activity against the concentration of the test compound to determine the IC50 value.
Cellular Proliferation Assay (MTS Assay)
The MTS assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., SKBR3, A431)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
This compound test compounds
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specific period (e.g., 72 hours).
-
MTS Addition: Add the MTS reagent to each well and incubate for 1-4 hours. The viable cells will reduce the MTS tetrazolium compound into a colored formazan product.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a spectrophotometer.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and plot against the compound concentration to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway of HER2 Inhibition
The following diagram illustrates the signaling pathway targeted by HER2 inhibitors. HER2, upon dimerization, activates downstream pathways like PI3K/Akt and MAPK, promoting cell proliferation and survival. This compound derivatives, as potential HER2 inhibitors, would block these downstream signals.
References
Benchmarking 1-Ethynylisoquinoline in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction stands as a cornerstone of click chemistry, prized for its efficiency, selectivity, and biocompatibility in molecular ligation.[1] The choice of alkyne is a critical parameter that can significantly influence reaction kinetics, yield, and the properties of the resulting triazole product. This guide provides a comparative analysis of 1-ethynylisoquinoline's expected performance in CuAAC reactions against other commonly employed alkynes, supported by experimental data for representative compounds and detailed protocols.
Performance Comparison of Alkynes in CuAAC Reactions
The reactivity of terminal alkynes in CuAAC reactions is governed by a combination of electronic and steric factors. Aromatic alkynes, such as phenylacetylene, are generally effective substrates in these reactions.[2]
Key Performance Indicators:
-
Reaction Rate: Electron-poor alkynes tend to exhibit faster reaction rates in CuAAC.[3] The electron-withdrawing nature of the isoquinoline ring may enhance the reactivity of the ethynyl group.
-
Yield: CuAAC reactions are renowned for their high yields, often quantitative, especially with efficient catalyst systems.[4][5]
-
Steric Hindrance: While the isoquinoline moiety is larger than a simple phenyl group, the ethynyl group at the 1-position is relatively unhindered, suggesting it should participate readily in the cycloaddition.
-
Product Properties: The incorporation of the isoquinoline scaffold can impart valuable photophysical or biological properties to the final product, a significant consideration in drug discovery and chemical biology.[6][7][8]
The following table summarizes the performance of various alkyne classes in CuAAC reactions, providing a framework for estimating the performance of this compound.
| Alkyne Class | Representative Alkyne(s) | Typical Reactivity | Key Considerations |
| Aromatic Alkynes | Phenylacetylene, 2-Ethynylpyridine | Generally high reactivity.[2][4] | Electronic effects of ring substituents can modulate reactivity.[4] |
| Propargyl Compounds | Propargyl alcohol, Propargyl ethers/amides | Excellent combination of reactivity, ease of installation, and cost.[9] | Can be prone to copper-induced fragmentation in some cases (e.g., tertiary propargyl carbamates).[9] |
| Propiolamides | N,N-Dimethylpropiolamide | Slightly more reactive than propargyl compounds.[9] | Increased propensity for Michael addition.[9] |
| Aliphatic Alkynes | Hex-1-yne, 1,7-Octadiyne | Generally less reactive than aromatic alkynes.[2][4] | Often require longer reaction times or higher catalyst loading.[4] |
Experimental Protocols
Reproducible and high-yielding CuAAC reactions depend on carefully optimized protocols. Below are detailed methodologies for a general CuAAC reaction and a bioconjugation application.
General Protocol for a Small Molecule CuAAC Reaction
This protocol is suitable for the reaction between an azide and an alkyne in an organic solvent system.
Materials:
-
Azide (1.0 equiv)
-
Alkyne (e.g., this compound) (1.0-1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
Procedure:
-
Dissolve the azide and alkyne in the chosen solvent in a reaction vessel.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.[11]
-
Stir the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[11]
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 1,4-disubstituted 1,2,3-triazole.[11]
Protocol for Bioconjugation
This protocol is a general guideline for labeling biomolecules using CuAAC.
Materials:
-
Biomolecule-alkyne or biomolecule-azide
-
Cargo-azide or cargo-alkyne
-
Buffer (e.g., phosphate buffer, pH 7.4)
-
Copper(II) sulfate (CuSO₄) solution
-
Ligand solution (e.g., THPTA, TBTA)[1]
-
Sodium ascorbate solution
-
Aminoguanidine solution (optional, to prevent oxidative damage)[12]
Procedure:
-
In a microcentrifuge tube, dissolve the biomolecule-alkyne (or azide) in the appropriate buffer.[11]
-
Add the cargo-azide (or alkyne) to the solution.
-
Prepare a premixed solution of CuSO₄ and the accelerating ligand.
-
To the reaction mixture, add the aminoguanidine solution (if used), followed by the premixed catalyst-ligand solution.[11]
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.[11]
-
Gently mix the reaction and allow it to proceed at room temperature or 37 °C for 1-4 hours.[11]
-
Purify the labeled biomolecule using a method appropriate for the specific biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification.[11]
Visualizing the CuAAC Reaction
To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: General experimental workflow for a typical CuAAC reaction.
Caption: Simplified catalytic cycle of the CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 9. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of 1-Ethynylisoquinoline Labeling: A Comparative Guide
In the realm of chemical biology and drug development, the precise labeling of biomolecules within their native environment is paramount for elucidating their function, tracking their dynamics, and identifying therapeutic targets. Bioorthogonal chemistry provides a powerful arsenal of reactions that proceed within living systems without interfering with endogenous biochemical processes. The choice of a bioorthogonal probe is a critical determinant of experimental success, with specificity being a key performance metric.
This guide provides a comprehensive evaluation of 1-Ethynylisoquinoline (EIQ) as a potential bioorthogonal labeling agent. As specific experimental data for EIQ in this context is not widely available in peer-reviewed literature, this guide will assess its expected performance as a representative terminal alkyne probe for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). We will objectively compare this labeling strategy with other prevalent bioorthogonal methods, supported by established experimental data for these alternative approaches.
Quantitative Performance Comparison
The efficacy of a bioorthogonal reaction is determined by several factors, including its kinetics, specificity, and the potential for cytotoxicity of the reagents. The following tables summarize key quantitative data for CuAAC (the reaction in which EIQ would participate) and other widely used bioorthogonal reactions.
Table 1: Comparison of Second-Order Rate Constants for Common Bioorthogonal Reactions
| Reaction Chemistry | Bioorthogonal Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Limitations |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne (e.g., EIQ) + Azide | 10 - 10⁴ | High reaction efficiency, small alkyne tag | Requires copper catalyst which can be toxic to cells |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Bicyclononyne (BCN) + Azide | ~0.14 | Copper-free, good biocompatibility | Slower kinetics compared to CuAAC and IEDDA |
| Dibenzocyclooctyne (DBCO) + Azide | ~0.1 - 2.3 | Copper-free, widely used | Slower kinetics | |
| Difluorinated Cyclooctyne (DIFO) + Azide | ~0.076 | High stability | Slower reaction rate | |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine (Tz) + trans-Cyclooctene (TCO) | 10³ - 10⁶ | Exceptionally fast kinetics, no catalyst required | TCO can be light-sensitive, some tetrazines have limited stability in aqueous media |
| Tetrazine (Tz) + Norbornene | ~1-10 | Good kinetics, stable dienophile | Slower than TCO-based reactions |
Table 2: Comparative Cytotoxicity of Bioorthogonal Labeling Reagents
| Labeling Reagent/Method | Cell Line | IC₅₀ (µM) | Comments |
| Copper Sulfate (CuAAC) | Various | ~50 - 500 | Cytotoxicity is a known limitation of CuAAC. The use of copper-chelating ligands can mitigate this effect. |
| Doxorubicin (Control) | HCT-116, Hep-G2, MCF-7 | ~0.45 - 0.89 | A standard chemotherapeutic agent used as a positive control for cytotoxicity.[1] |
| Pt-ER (ICD inducer) | HCT116 | 20.6 ± 1.8 | An example of a cytotoxic compound used in research.[2] |
| Ac₄ManNTz (Tetrazine) | A549, HeLa | > 50 | Generally well-tolerated at concentrations used for labeling.[3] |
Note: The cytotoxicity of a labeling strategy involving EIQ would primarily be attributed to the copper catalyst required for the CuAAC reaction.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments to evaluate the specificity and biocompatibility of a bioorthogonal labeling probe like EIQ.
This protocol describes a general procedure for labeling proteins in live mammalian cells using a terminal alkyne-bearing metabolic precursor and a fluorescently tagged azide via CuAAC.
-
Metabolic Labeling:
-
Culture mammalian cells to 70-80% confluency.
-
Replace the culture medium with a medium containing the alkyne-modified metabolic precursor (e.g., an amino acid analog like homopropargylglycine (HPG) or a sugar analog). Incubate for 12-24 hours to allow for incorporation into newly synthesized proteins.
-
-
Cell Fixation and Permeabilization (for intracellular targets):
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the "click" reaction cocktail. For a 1 ml final volume, mix:
-
10 µl of a 10 mM fluorescent azide stock solution (e.g., Alexa Fluor 488 Azide).
-
20 µl of a 50 mM copper(II) sulfate stock solution.
-
100 µl of a 50 mM solution of a copper-chelating ligand (e.g., THPTA).
-
Freshly prepare a 1 M stock of sodium ascorbate in water. Add 10 µl to the cocktail immediately before use.
-
Bring the final volume to 1 ml with PBS.
-
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS containing 0.05% Tween-20.
-
Counterstain nuclei with DAPI if desired.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
This method is used to visualize labeled proteins after separation by SDS-PAGE, providing an assessment of labeling specificity.
-
Sample Preparation:
-
After metabolic labeling and click reaction on cell lysate, add 4X SDS-PAGE loading buffer to the protein samples.
-
Heat the samples at 70°C for 10 minutes. Note: Do not boil if using fluorescent proteins as controls, as this can denature them and quench their fluorescence.[4]
-
-
SDS-PAGE:
-
Run the protein samples on a polyacrylamide gel suitable for resolving the protein of interest.
-
-
In-Gel Fluorescence Scanning:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Wash the gel briefly with deionized water.
-
Place the gel on a fluorescence gel scanner (e.g., a Typhoon or ChemiDoc imager).
-
Scan the gel using the appropriate excitation and emission wavelengths for the fluorophore used in the click reaction.
-
-
Total Protein Staining:
-
After fluorescence scanning, the same gel can be stained with Coomassie Brilliant Blue or a similar total protein stain to visualize all protein bands.
-
Comparing the fluorescent scan with the total protein stain allows for the assessment of labeling specificity. A specific label will show a fluorescent signal only on the band(s) corresponding to the target protein(s).
-
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., this compound, copper sulfate, or the complete labeling cocktail) in culture medium.
-
Remove the medium from the wells and add 100 µl of the medium containing the test compounds. Include untreated and vehicle-treated controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/ml stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[5]
-
Add 10 µl of the MTT solution to each well (final concentration 0.5 mg/ml).
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µl of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[5]
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.
-
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing complex biological processes and experimental designs. The following diagrams were generated using the Graphviz DOT language to illustrate key aspects of bioorthogonal labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
Quenching Effects on 1-Ethynylisoquinoline Fluorescence in Biological Media: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence quenching, the process by which the fluorescence intensity of a fluorophore is decreased by a variety of molecular interactions, is a powerful tool in biological research and drug discovery. This phenomenon allows for the sensitive detection and quantification of biomolecular interactions, conformational changes, and the presence of specific analytes. 1-Ethynylisoquinoline (1-EIQ) and its derivatives represent a class of fluorophores with potential applications as probes in biological systems due to the fluorescent properties of the isoquinoline scaffold.[1][2][3] This guide provides a comparative overview of the potential quenching effects on 1-EIQ fluorescence in biological media, outlines the fundamental principles of fluorescence quenching, and presents standardized experimental protocols for its measurement.
I. Principles of Fluorescence Quenching in Biological Systems
Fluorescence quenching can occur through several mechanisms, broadly categorized as dynamic (collisional) quenching and static quenching. In a biological environment, common quenchers include amino acid residues (e.g., tryptophan, tyrosine), metal ions, molecular oxygen, and nucleic acid bases.
Dynamic (Collisional) Quenching: This process occurs when the excited fluorophore encounters a quencher molecule in solution. Upon collision, the fluorophore returns to its ground state without emitting a photon. This type of quenching is dependent on the concentration of the quencher and the diffusion rates of the molecules, and it can be described by the Stern-Volmer equation.
Static Quenching: Static quenching happens when a fluorophore and a quencher molecule form a non-fluorescent complex in the ground state. This reduces the population of excitable fluorophores, thus decreasing the overall fluorescence intensity.
The following diagram illustrates the fundamental mechanisms of fluorescence quenching.
Caption: Mechanisms of static and dynamic fluorescence quenching.
II. Comparative Quenching of a Hypothetical Isoquinoline Probe in Biological Media
The fluorescence of an isoquinoline-based probe like 1-EIQ can be quenched by various biomolecules. The extent of quenching provides insights into the binding affinity and the accessibility of the probe to its local environment. The following table summarizes hypothetical, yet plausible, quenching data for a generic isoquinoline probe in the presence of common biological quenchers.
| Quencher | Quencher Concentration (μM) | Quenching Mechanism | Stern-Volmer Constant (Ksv, M⁻¹) | Binding Constant (Ka, M⁻¹) | Notes |
| Bovine Serum Albumin (BSA) | 0 - 20 | Static | 1.2 x 10⁴ | 1.5 x 10⁴ | Quenching is likely due to the formation of a probe-protein complex. Tryptophan and tyrosine residues in BSA can act as quenchers. |
| Lysozyme | 0 - 20 | Static & Dynamic | 8.5 x 10³ | 9.0 x 10³ | A combination of static complex formation and collisional quenching can be observed. |
| Calf Thymus DNA (ctDNA) | 0 - 50 | Static | 5.0 x 10³ | 6.2 x 10³ | Intercalation or groove binding of the planar isoquinoline ring into the DNA structure can lead to significant quenching. |
| Tryptophan (free amino acid) | 0 - 100 | Dynamic | 2.1 x 10³ | - | Primarily collisional quenching in solution. |
| Copper (II) Ions | 0 - 50 | Static | 3.5 x 10⁴ | 4.0 x 10⁴ | Metal ions are efficient quenchers and can form coordination complexes with the isoquinoline nitrogen. |
III. Experimental Protocols for Fluorescence Quenching Assays
A standardized protocol is crucial for obtaining reproducible and comparable quenching data.
Objective: To determine the quenching mechanism and quantify the interaction between a fluorescent probe (e.g., 1-EIQ) and a biological quencher (e.g., a protein or DNA).
Materials:
-
Fluorophore stock solution (e.g., 1-EIQ in a suitable solvent, typically DMSO).
-
Buffer solution appropriate for the biological system (e.g., PBS pH 7.4).
-
Quencher stock solution (e.g., protein or DNA in buffer).
-
Spectrofluorometer.
-
Quartz cuvettes.
Workflow:
References
Safety Operating Guide
Proper Disposal of 1-Ethynylisoquinoline: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-Ethynylisoquinoline, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
This compound, as a derivative of isoquinoline, should be handled with caution. Isoquinoline is classified as harmful if swallowed, toxic in contact with skin, and causes skin and eye irritation.[1][2] It is also recognized as being harmful to aquatic life with long-lasting effects.[1] Due to these hazards, this compound must be disposed of as hazardous chemical waste through an approved waste disposal plant.[1][3]
I. Immediate Safety Precautions
Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Skin and Body Protection: A laboratory coat and closed-toe shoes are mandatory.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.
In the event of accidental exposure, follow these first-aid measures immediately:
-
After Inhalation: Move the individual to fresh air.
-
In Case of Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water.
-
After Eye Contact: Rinse out with plenty of water, ensuring to remove contact lenses if present.
-
After Swallowing: Immediately make the victim drink water (two glasses at most). Consult a physician.[3]
II. Operational Disposal Plan
The disposal of this compound must be conducted in a structured and safe manner, adhering to all local, state, and federal regulations. The following step-by-step guide outlines the required procedures.
Step 1: Waste Identification and Segregation
-
All waste containing this compound, including pure compound, contaminated labware (e.g., weighing boats, pipette tips), and cleaning materials, must be classified as hazardous chemical waste.
-
Segregate this waste from non-hazardous materials to prevent cross-contamination.
Step 2: Containerization
-
Use a dedicated, properly labeled, and leak-proof waste container for all this compound waste.
-
The container must be made of a material compatible with the chemical.
-
Ensure the container is kept closed except when adding waste.
Step 3: Labeling
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste and the date of accumulation.
Step 4: Storage
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
This area should be away from general laboratory traffic and incompatible chemicals.
Step 5: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through a licensed and approved chemical waste disposal company.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[2]
III. Quantitative Data Summary
For quick reference, the following table summarizes key data for this compound and its parent compound, isoquinoline.
| Property | This compound | Isoquinoline |
| Molecular Formula | C₁₁H₇N | C₉H₇N |
| Molecular Weight | 153.18 g/mol | 129.16 g/mol |
| Appearance | Off-white powder | Colorless to yellowish oily liquid |
| Melting Point | 56-57 °C | 26.5 °C |
| Boiling Point | Not available | 243 °C |
| Primary Hazards | Assumed similar to Isoquinoline | Harmful if swallowed, Toxic in contact with skin, Causes skin/eye irritation, Harmful to aquatic life[1][2] |
IV. Experimental Protocols
The procedures outlined in this document are based on established safety protocols for handling hazardous chemicals in a laboratory setting. Specific experimental methodologies that generate this compound waste should incorporate these disposal steps into their standard operating procedures (SOPs).
V. Mandatory Visualizations
Diagram 1: Disposal Workflow for this compound
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling 1-Ethynylisoquinoline
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for both personal safety and experimental integrity. This document provides immediate and essential safety protocols, operational guidance, and disposal plans for 1-Ethynylisoquinoline.
1. Hazard Identification and Safety Precautions
Key Hazards:
-
Acute Toxicity: Harmful if ingested and toxic upon skin contact.[1]
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye damage.[1]
-
Environmental Hazards: Potentially harmful to aquatic organisms.[1]
2. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical Resistant Gloves | Primary: Nitrile gloves (minimum 5 mil thickness) for incidental contact.[2] Secondary (for extended contact or handling large quantities): Neoprene or Butyl rubber gloves are recommended for aromatic compounds.[3][4] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[5][6] |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are required at all times.[5] A full-face shield must be worn over safety goggles when there is a risk of splashing or when handling larger quantities.[5] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat with long sleeves is required. Ensure the lab coat is fully buttoned. |
| Footwear | Closed-toe Shoes | Fully enclosed, chemical-resistant footwear must be worn. Perforated shoes, sandals, or cloth sneakers are not permitted in the laboratory.[6] |
| Respiratory Protection | Fume Hood | All handling of this compound, including weighing and dissolution, must be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors. |
3. Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of solid this compound for a typical laboratory procedure, such as preparing a solution for a chemical reaction.
3.1. Preparation and Weighing
-
Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height.
-
Gather Materials: Assemble all necessary equipment (spatula, weighing paper or boat, beaker, stir bar, and solvent) inside the fume hood.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing:
-
Place a weighing boat on the analytical balance and tare it.
-
Carefully transfer the desired amount of this compound from the stock container to the weighing boat using a clean spatula.
-
Record the exact mass.
-
Securely close the stock container immediately after use.
-
3.2. Dissolution
-
Transfer: Carefully add the weighed this compound to a clean, dry beaker containing a magnetic stir bar.
-
Solvent Addition: Slowly add the desired solvent to the beaker.
-
Stirring: Place the beaker on a magnetic stir plate and stir until the solid is fully dissolved. Avoid splashing.
-
Transfer to Reaction: Once dissolved, the solution can be transferred to the reaction vessel using a clean pipette or by carefully pouring.
4. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated weighing paper, gloves, and any other solid materials should be placed in a designated, sealed, and clearly labeled hazardous waste container for solids.
-
Liquid Waste: Unused solutions and any solvent used for rinsing glassware should be collected in a designated, sealed, and clearly labeled hazardous waste container for organic solvents. Do not pour any waste containing this compound down the drain.
-
Container Disposal: Empty containers of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines for empty chemical containers.
-
Waste Pickup: All hazardous waste must be disposed of through a licensed and approved waste disposal company.
5. Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
6. Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
